2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methyl]-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFS/c16-12-5-6-14(17)11(7-12)9-13-8-10-3-1-2-4-15(10)18-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGTVOQAJKYBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS 1034305-17-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and detailed synthesis protocols, with a particular focus on the mechanistic underpinnings of the synthetic route. Its critical role as a pivotal intermediate in the synthesis of the SGLT2 inhibitor, Ipragliflozin, is explored in detail. Furthermore, this guide discusses the broader therapeutic potential of the benzothiophene scaffold, the reactivity of the title compound, established quality control parameters, and essential safety and handling procedures. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene core, an aromatic heterocyclic system composed of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active molecules. Benzothiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3] Notable drugs such as Raloxifene (for osteoporosis), Zileuton (for asthma), and Sertaconazole (an antifungal agent) feature this versatile core, underscoring its therapeutic importance. This compound emerges from this rich chemical landscape as a highly functionalized intermediate, specifically tailored for the synthesis of next-generation therapeutics.[4] Its strategic placement of bromo, fluoro, and benzyl moieties offers multiple avenues for synthetic elaboration, making it a compound of significant interest in contemporary drug development.
Chemical Identity and Physicochemical Properties
Table 1: Key Identifiers and Properties
| Property | Value |
| CAS Number | 1034305-17-3 |
| Molecular Formula | C₁₅H₁₀BrFS |
| Molecular Weight | 321.21 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-[(5-bromo-2-fluorophenyl)methyl]-1-benzothiophene |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 48.0 to 52.0 °C |
| Boiling Point (Predicted) | 408.9 ± 35.0 °C |
| Density (Predicted) | 1.509 ± 0.06 g/cm³ |
| Storage | 2-8°C, in a dry, dark, and sealed environment |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a multi-step process, culminating in the reduction of a key alcohol intermediate. This approach ensures high purity and yield, which are critical for its application in pharmaceutical manufacturing.
Overview of the Synthetic Pathway
The most common synthetic route involves two primary stages: the formation of the precursor alcohol, benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, followed by its reductive deoxygenation.
Caption: General two-stage synthesis of the target compound.
Detailed Experimental Protocol: Reductive Deoxygenation
The following protocol details the reduction of the benzylic alcohol precursor, a critical step in the synthesis.
Materials:
-
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (1.0 eq)
-
Triethylsilane (Et₃SiH) (2.2 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (35.4 g, 105 mmol) in dichloromethane (800 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[1]
-
Cool the solution to -20 °C using a suitable cooling bath.[1]
-
Slowly add triethylsilane (36.5 mL, 230 mmol) to the cooled solution, followed by the dropwise addition of boron trifluoride etherate (15.2 mL, 120 mmol).[1]
-
Stir the reaction mixture at -20 °C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography using an ethyl acetate/hexane solvent system to afford this compound as a white solid (yields typically around 90%).[1]
Mechanistic Causality: The Role of Et₃SiH and BF₃·OEt₂
The reduction of the benzylic alcohol is a classic example of an ionic hydrogenation. The causality behind the choice of reagents is rooted in their specific functions:
-
Activation of the Hydroxyl Group: The Lewis acid, boron trifluoride etherate, coordinates to the oxygen atom of the benzylic alcohol. This coordination transforms the hydroxyl group into a good leaving group (OBF₃⁻-H).[4][5]
-
Carbocation Formation: The activated hydroxyl group departs, leading to the formation of a resonance-stabilized benzylic carbocation. The stability of this intermediate is crucial for the reaction to proceed efficiently.
-
Hydride Transfer: Triethylsilane acts as the hydride (H⁻) donor. The silicon-hydrogen bond is polarized, allowing the hydride to be transferred to the electrophilic carbocation, thus forming the desired methylene bridge.[6][7] The resulting silylium cation (Et₃Si⁺) is stabilized by the reaction solvent and subsequently reacts with the displaced leaving group.
Caption: Mechanism of the reductive deoxygenation step.
Application in Drug Development: The Ipragliflozin Case Study
The primary and most significant application of this compound is as a key starting material in the synthesis of Ipragliflozin .[2][8] Ipragliflozin is a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a class of drugs used for the treatment of type 2 diabetes mellitus.[9]
The Synthetic Connection
In the synthesis of Ipragliflozin, the bromine atom on the title compound is utilized to form a carbon-carbon bond with a protected glucose derivative. This is typically achieved through a halogen-metal exchange followed by nucleophilic addition to a gluconolactone precursor.[2][8]
Caption: Simplified workflow for Ipragliflozin synthesis.
The reaction of 2-(5-bromo-2-fluorobenzyl)benzothiophene with n-butyllithium at low temperatures generates a highly reactive aryllithium species.[8][10] This nucleophile then attacks the electrophilic carbonyl of a protected gluconolactone. Subsequent reduction and deprotection steps yield the final Ipragliflozin molecule. The choice of the bromo-substituted precursor is strategic; it provides a reliable site for lithiation, which is more facile than deprotonation of other positions on the aromatic rings.
Reactivity Profile and Further Transformations
Beyond its use in Ipragliflozin synthesis, the chemical structure of this compound offers several handles for further chemical modifications:
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Electrophilic Aromatic Substitution: The benzothiophene ring system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents.
-
Oxidation of the Sulfur Atom: The sulfur atom in the thiophene ring can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule, potentially leading to altered biological activity.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A robust quality assurance program for this intermediate typically includes the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the compound and quantifying any impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the benzothiophene and fluorobenzyl rings (multiple signals in the range of ~7.0-8.0 ppm). A singlet for the methylene bridge protons (~4.2 ppm). |
| ¹³C NMR | Signals corresponding to the 15 carbon atoms of the molecule, with characteristic shifts for the carbon bearing the bromine, the carbon bearing the fluorine, and the carbons of the thiophene ring. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 322.0 |
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[13]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a well-defined and highly valuable intermediate in the field of pharmaceutical sciences. Its synthesis is well-established, and its role in the production of the antidiabetic drug Ipragliflozin highlights its importance. The versatile chemical nature of this compound, stemming from its benzothiophene core and strategically placed functional groups, opens avenues for the development of new chemical entities. This guide has provided a detailed technical overview intended to support the research and development efforts of scientists and professionals in the pharmaceutical industry. By understanding the synthesis, reactivity, and applications of this key building block, researchers are better equipped to leverage its potential in the discovery of future therapeutics.
References
- 1. echemi.com [echemi.com]
- 2. 2-[(5-bromo-2-fluorophenyl)Methyl]-Benzo[b]thiophene Used for Ipragliflozin CAS 1034305-17-3 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 6. Triethylsilane (TES) [organic-chemistry.org]
- 7. Silane Reduction of... - Gelest [technical.gelest.com]
- 8. A concise and practical stereoselective synthesis of ipragliflozin L-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. 2- (5-Bromo-2-fluorobenzyl) Benzothiophene/Benzo[B]Thiophene CAS 1034305-17-3 Ipragliflozin Intermediate with Best Price [hsppharma.com]
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Authored by a Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the benzo[b]thiophene scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties make it an ideal building block for developing novel therapeutics targeting conditions from cancer to diabetes.[3][4] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 1034305-17-3).[5][6] This compound is not merely of academic interest; it is a crucial intermediate in the synthesis of advanced pharmaceutical agents, most notably the SGLT2 inhibitor Ipragliflozin, used in the management of type 2 diabetes.[7][8]
This document provides a comprehensive technical overview of the molecule's structure, synthesis, and characterization. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key intermediate, from the rationale behind its synthesis to the nuances of its spectroscopic signature.
Molecular Architecture and Key Features
The structure of this compound is a deliberate amalgamation of three key moieties, each contributing to its overall chemical reactivity and utility as a pharmaceutical building block.
-
The Benzo[b]thiophene Core: A bicyclic aromatic system where a benzene ring is fused to a thiophene ring. This planar, electron-rich core provides a rigid scaffold and engages in crucial π-π stacking and hydrophobic interactions with biological targets.[2]
-
The Methylene Bridge (-CH₂-): This flexible linker connects the rigid benzothiophene core to the phenyl ring, allowing for conformational adjustments that can be critical for optimal binding to a target protein's active site.
-
The Substituted Benzyl Group (5-Bromo-2-fluorobenzyl): The halogen substituents are not arbitrary. The fluorine atom at the 2-position and the bromine atom at the 5-position create a specific electronic and steric profile. The electronegative fluorine can modulate the acidity of adjacent protons and participate in hydrogen bonding, while the bulky bromine atom can occupy hydrophobic pockets and serves as a handle for further synthetic transformations (e.g., cross-coupling reactions).
Below is a diagram illustrating the fundamental structure and numbering of the compound.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this intermediate is a multi-step process where control of reaction conditions is paramount to achieving high purity and yield.[5] A frequently employed and robust method involves the reductive deoxygenation of the corresponding benzylic alcohol, benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol.
Causality Behind Experimental Choices
-
Choice of Reducing System: The use of triethylsilane (Et₃SiH) in combination with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is a classic and highly effective method for the reduction of benzylic alcohols. The mechanism is not a simple hydride transfer. The Lewis acid (BF₃) first coordinates to the hydroxyl group, transforming it into a good leaving group (H₂O-BF₃). This facilitates the departure of the leaving group to form a stabilized benzylic carbocation. Triethylsilane then acts as the hydride source, delivering a hydride ion (H⁻) to quench the carbocation, forming the desired methylene bridge. This method is preferred over harsher reducing agents that could inadvertently reduce the aromatic rings or cleave the C-Br bond.
-
Reaction Temperature: The reaction is typically initiated at low temperatures (e.g., -20 °C to 0 °C) to control the rate of carbocation formation and prevent potential side reactions, such as rearrangement or polymerization, ensuring a clean conversion to the final product.[5]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the title compound via reductive deoxygenation.
Experimental Protocol: Synthesis
-
Preparation: To a solution of benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of substrate) in a nitrogen-flushed flask, add triethylsilane (2.2 eq).
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Initiation: Slowly add boron trifluoride etherate (1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -15 °C.
-
Reaction: Stir the mixture at -20 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic phase, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., methanol/isopropanol) to yield the title compound as a white solid.[5]
Structural Elucidation: The Spectroscopic Signature
Confirming the molecular structure of an organic compound is a self-validating process that relies on the convergence of data from multiple analytical techniques. For a molecule like this compound, NMR spectroscopy, mass spectrometry, and infrared spectroscopy each provide unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[9] The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus.
| Data Point | Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) | Rationale |
| Benzylic -CH₂- | δ ~4.25 ppm (s, 2H) | δ ~32.0 ppm | Singlet indicates free rotation. Shift is downfield due to proximity to two aromatic systems. |
| Benzothiophene H3 | δ ~7.10 ppm (s, 1H) | δ ~123.0 ppm | A characteristic singlet for the proton on the thiophene ring adjacent to the substituent. |
| Benzothiophene H4-H7 | δ ~7.20-7.80 ppm (m, 4H) | δ ~122.0-141.0 ppm | Complex multiplet region typical for the four protons on the benzo portion of the core. |
| Fluorobenzyl H3' | δ ~7.30 ppm (dd, 1H) | δ ~129.0 ppm (d) | Doublet of doublets due to coupling with both H4' and H6'. |
| Fluorobenzyl H4' | δ ~6.95 ppm (t, 1H) | δ ~116.0 ppm (d) | Triplet-like signal due to coupling with H3' and the ortho-Fluorine atom. |
| Fluorobenzyl H6' | δ ~7.15 ppm (d, 1H) | δ ~114.0 ppm (d) | Doublet due to coupling with H3'. The C-F coupling constant will be large (~20-25 Hz). |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation patterns.[10]
| Parameter | Expected Value | Interpretation |
| Molecular Ion (M⁺) | m/z 320 & 322 | Confirms the molecular formula C₁₅H₁₀BrFS. The two peaks of nearly equal intensity are the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
| Key Fragment | m/z 241 | Corresponds to the loss of the bromine atom [M-Br]⁺. This is a very common fragmentation pathway. |
| Key Fragment | m/z 133 | Corresponds to the benzothiophenylmethyl cation [C₉H₇S]⁺, formed by cleavage of the benzylic C-C bond. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of aromatic rings. |
| 2950-2850 | Aliphatic C-H Stretch | Confirms the presence of the methylene (-CH₂-) bridge. |
| 1600-1450 | Aromatic C=C Stretch | Characteristic "fingerprint" region for the aromatic systems. |
| 1250-1200 | Aryl C-F Stretch | Strong absorption indicating the presence of the carbon-fluorine bond. |
| ~600 | Aryl C-Br Stretch | Indicates the presence of the carbon-bromine bond. |
Comprehensive Analytical Workflow
Caption: A self-validating workflow for the quality control and structural elucidation.
Physicochemical Data and Quality Assurance
For use in drug development, the physical properties and purity of an intermediate are of paramount importance.
| Property | Value / Specification | Source / Method |
| CAS Number | 1034305-17-3 | Chemical Abstracts Service |
| Molecular Formula | C₁₅H₁₀BrFS | Mass Spectrometry |
| Molecular Weight | 321.21 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection[5][11] |
| Boiling Point | 408.9 ± 35.0 °C (Predicted) | Computational[12] |
| Purity | ≥99.0% | HPLC[5] |
| Storage | 2-8°C, dry, sealed, away from light | Supplier Recommendation[12][13] |
Conclusion
This compound is more than a sequence of atoms; it is a meticulously designed molecular entity. Its structure, confirmed through a rigorous and multi-faceted analytical workflow, combines the stability of the benzo[b]thiophene core with the specific electronic and steric features of a di-halogenated benzyl group. This design makes it an exceptionally valuable intermediate for the pharmaceutical industry, enabling the efficient synthesis of complex drug molecules. A thorough understanding of its synthesis, the rationale behind the chosen methodologies, and its detailed spectroscopic signature is essential for any scientist working in the field of drug discovery and development.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. books.rsc.org [books.rsc.org]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. veeprho.com [veeprho.com]
- 8. clearsynth.com [clearsynth.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound [myskinrecipes.com]
- 12. This compound [myskinrecipes.com]
- 13. 1034305-17-3|this compound|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to the Synthesis of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Abstract: This technical guide provides an in-depth examination of the synthetic pathway for 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS No: 1034305-17-3), a critical intermediate in the development of advanced pharmaceutical agents.[1][2] The document is structured to provide researchers, chemists, and drug development professionals with a scientifically robust and practical understanding of the most efficient synthesis route. We will dissect a field-proven, two-step methodology that proceeds through a key alcohol intermediate, culminating in a high-yield reductive dehydroxylation. The causality behind experimental choices, detailed protocols, and essential quality assurance practices are elucidated to ensure reproducibility and high purity of the final compound.
Introduction and Strategic Importance
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents, including raloxifene and zileuton.[3][4] Its rigid structure and unique electronic properties make it an ideal building block for designing molecules with specific biological activities. This compound, in particular, has emerged as a high-value intermediate, notably in the synthesis of SGLT2 inhibitors like Ipragliflozin.[5]
The synthesis of this specific molecule presents a classic challenge in organic chemistry: the precise and high-yield construction of a C(sp²)-C(sp³) bond connecting two distinct and functionalized aromatic systems. This guide focuses on the most direct and well-documented pathway, which offers excellent control and delivers the target compound with high purity, a non-negotiable requirement for pharmaceutical development.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points. The most strategic disconnection is the C-C bond between the benzo[b]thiophene ring and the benzylic methylene bridge. This suggests a nucleophilic benzo[b]thiophene species (or equivalent) attacking an electrophilic 5-bromo-2-fluorobenzyl moiety.
A more practical and field-proven approach, however, involves a functional group interconversion. The final reduction of a secondary alcohol to a methylene group is a reliable and high-yielding transformation. This leads to the key intermediate, benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol , which can be readily synthesized via the nucleophilic addition of a 2-metallo-benzo[b]thiophene species to 5-bromo-2-fluorobenzaldehyde. This two-step strategy forms the core of our recommended pathway.
Primary Synthesis Pathway: A Two-Step Approach
The most efficient reported synthesis proceeds via a two-step sequence: (1) nucleophilic addition to form a key alcohol intermediate, and (2) ionic reduction to furnish the final product.[6] This pathway is advantageous due to its high yields and the commercial availability of the starting materials.
Caption: High-level overview of the two-step synthesis pathway.
Step 1: Synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
This step hinges on the generation of a potent nucleophile from the benzo[b]thiophene core. The proton at the C2 position of benzo[b]thiophene is the most acidic, making it susceptible to deprotonation by a strong organolithium base.
-
Causality and Experimental Rationale:
-
Base Selection: n-Butyllithium (n-BuLi) is the reagent of choice for deprotonation. It is a powerful, non-nucleophilic base that quantitatively generates the 2-lithiobenzo[b]thiophene anion.
-
Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is used as the solvent. The reaction is conducted at -78 °C (dry ice/acetone bath). These cryogenic, anhydrous conditions are critical to prevent the highly reactive organolithium intermediate from being quenched by trace amounts of water or reacting with the solvent, thereby maximizing the yield of the desired nucleophilic addition.[6]
-
Detailed Experimental Protocol: Step 1
-
Inert Atmosphere Setup: A multi-neck, round-bottom flask is flame-dried under vacuum and subsequently purged with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Charge: Charge the flask with benzo[b]thiophene (1.0 eq.) and dissolve in anhydrous THF (approx. 0.5 M solution).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.6 M in hexanes, 1.05 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1.5 hours to ensure complete formation of the lithiated species.[6]
-
Aldehyde Addition: In a separate flask, dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold, stirred solution of the lithiated benzo[b]thiophene.
-
Reaction: Stir the mixture at -78 °C for 2 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).[6]
-
Workup: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel, add water and ethyl acetate, and separate the layers. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol intermediate. This intermediate is often sufficiently pure to be carried forward to the next step without extensive purification.
Step 2: Reductive Dehydroxylation to the Target Compound
The conversion of the secondary alcohol to the final methylene-bridged product is accomplished via an ionic reduction, also known as a hydrosilane reduction.
-
Causality and Experimental Rationale:
-
Lewis Acid Activation: Boron trifluoride etherate (BF₃·OEt₂) acts as a potent Lewis acid. It coordinates to the oxygen atom of the hydroxyl group, transforming it into a good leaving group (H₂O-BF₃). This facilitates the formation of a stabilized benzylic carbocation upon departure of the leaving group.
-
Hydride Source: Triethylsilane (Et₃SiH) serves as the hydride donor. It delivers a hydride ion (H⁻) to the electrophilic carbocation, quenching it to form the desired C-H bond and completing the reduction. This reagent combination is highly effective for the deoxygenation of benzylic alcohols and avoids the harsh conditions or metal catalysts associated with other reduction methods.[6]
-
Detailed Experimental Protocol: Step 2
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve the crude benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol intermediate (1.0 eq.) in dichloromethane (DCM).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., saltwater/ice).
-
Reagent Addition: To the cold, stirred solution, add triethylsilane (2.2 eq.) followed by the dropwise addition of boron trifluoride etherate (1.1 eq.).[6]
-
Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to room temperature while monitoring progress via TLC.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic phase.
-
Extraction and Drying: Extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.[6]
-
Purification: The resulting crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.[6]
Data Summary and Quality Assurance
Rigorous quality control is essential to validate the identity and purity of the final compound, ensuring its suitability for downstream applications in drug development.
Table 1: Summary of Reagents and Conditions
| Step | Key Reagents | Solvent | Temperature | Typical Time |
| 1 | Benzo[b]thiophene, n-BuLi, 5-bromo-2-fluorobenzaldehyde | THF | -78 °C | 3-4 hours |
| 2 | Alcohol Intermediate, Et₃SiH, BF₃·OEt₂ | DCM | -20 °C to Room Temp | 1-2 hours |
Table 2: Reported Yield and Purity
| Parameter | Value |
| Yield | ~90% for the reduction step[6] |
| Purity | >99.5% after chromatography[6] |
Mandatory Analytical Validation:
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the molecular structure and connectivity of the final product.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods to quantify the purity and detect any trace impurities.
Overall Experimental Workflow
The entire process, from starting materials to the final, validated product, follows a logical laboratory sequence.
Caption: Standard laboratory workflow for the synthesis and purification.
Conclusion
The synthesis of this compound is most effectively achieved through a robust two-step process involving the formation and subsequent reductive dehydroxylation of a key alcohol intermediate. This pathway is characterized by high yields, excellent control over the reaction, and the ability to produce material of the high purity required for pharmaceutical research and development. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, scientists can reliably produce this valuable molecular building block.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2- (5-Bromo-2-fluorobenzyl) Benzothiophene/Benzo[B]Thiophene CAS 1034305-17-3 Ipragliflozin Intermediate with Best Price [hsppharma.com]
- 6. echemi.com [echemi.com]
An In-Depth Technical Guide to 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene: From a Key Synthetic Intermediate to a Gateway for Novel Therapeutics
This technical guide provides a comprehensive analysis of 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene, transitioning from its critical role as a pharmaceutical intermediate to the broader therapeutic potential of its core chemical scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its application in synthesis, the mechanism of action of the resulting therapeutic agent, and the diverse biological activities associated with the benzo[b]thiophene class of compounds.
Part 1: The Pivotal Role of this compound in Modern Pharmaceutical Synthesis
While not a therapeutic agent in itself, this compound is a crucial building block in the synthesis of modern medicines.[1][2] Its primary and most well-documented application is as a key intermediate in the manufacturing of Ipragliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[3]
The synthesis of Ipragliflozin leverages the structural features of this compound to construct the final active pharmaceutical ingredient. A critical step in this process involves a coupling reaction between this intermediate and a protected gluconolactone derivative.[1] This often involves a halogen-metal exchange followed by a nucleophilic addition to the lactone, ultimately forming the C-glucoside bond that is characteristic of the gliflozin class of drugs.[4][5] The benzo[b]thiophene moiety of the intermediate forms a significant part of the aglycone portion of Ipragliflozin, which is essential for its binding to and inhibition of the SGLT2 protein.[6]
Below is a generalized workflow representing the synthesis of Ipragliflozin from this compound.
Caption: Synthetic workflow for Ipragliflozin.
Part 2: The Therapeutic Application and Mechanism of Action of Ipragliflozin
Ipragliflozin is an orally administered drug for the treatment of type 2 diabetes mellitus.[7] It belongs to the gliflozin class of drugs, which act by inhibiting the sodium-glucose cotransporter 2 (SGLT2).[7][8]
The Role of SGLT2 in Glucose Homeostasis
SGLT2 is a protein predominantly found in the proximal convoluted tubules of the kidneys.[9] It is responsible for reabsorbing approximately 90% of the glucose that is filtered from the blood into the urine.[9] In individuals with type 2 diabetes, there is an upregulation of SGLT2, which contributes to the maintenance of hyperglycemia by increasing the reabsorption of glucose back into the bloodstream.[10]
Mechanism of SGLT2 Inhibition by Ipragliflozin
Ipragliflozin is a potent and highly selective inhibitor of SGLT2.[8] By binding to and inhibiting SGLT2, Ipragliflozin prevents the reabsorption of glucose from the glomerular filtrate.[7][11] This leads to an increase in urinary glucose excretion, a process known as glucosuria, and consequently lowers blood glucose levels.[11][12] This mechanism of action is independent of insulin secretion or sensitivity, making it an effective treatment option for patients at various stages of type 2 diabetes.[12][13]
The key therapeutic effects of Ipragliflozin arising from this mechanism include:
-
Improved glycemic control, as measured by a reduction in HbA1c and fasting plasma glucose levels.[13]
-
A low risk of hypoglycemia, as the drug's effect is dependent on the plasma glucose concentration.[8]
-
Weight reduction, due to the caloric loss from urinary glucose excretion.[8][13]
-
A modest reduction in blood pressure.[12]
References
- 1. 2-[(5-bromo-2-fluorophenyl)Methyl]-Benzo[b]thiophene Used for Ipragliflozin CAS 1034305-17-3 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 2. veeprho.com [veeprho.com]
- 3. cphi-online.com [cphi-online.com]
- 4. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]
- 5. BJOC - A concise and practical stereoselective synthesis of ipragliflozin L-proline [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Ipragliflozin - Wikipedia [en.wikipedia.org]
- 8. Ipragliflozin: A novel sodium-glucose cotransporter 2 inhibitor developed in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. Clinical pharmacokinetics and pharmacodynamics of the novel SGLT2 inhibitor ipragliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Profile of Ipragliflozin, an Oral SGLT-2 Inhibitor for the Treatment of Type 2 Diabetes: The Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene: A Technical Guide for Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (Molecular Formula: C₁₅H₁₀BrFS, Molecular Weight: 321.21 g/mol ).[8][9] While direct experimental spectra for this specific compound are not widely published, this guide, leveraging the expertise of a Senior Application Scientist, will provide a detailed, predictive analysis based on the well-documented spectroscopic characteristics of its constituent fragments: the benzo[b]thiophene core and the 5-bromo-2-fluorobenzyl moiety. This approach not only offers a robust framework for the characterization of this key intermediate but also serves as a methodological blueprint for the analysis of related complex molecules in drug discovery.
Molecular Structure and Key Fragments
To comprehend the spectroscopic data, it is essential to first visualize the molecular structure and its key components.
Figure 1: Molecular structure illustrating the benzo[b]thiophene and 5-bromo-2-fluorobenzyl moieties.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Predicted): A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 2H | Aromatic Protons (Benzo[b]thiophene) |
| ~7.2-7.5 | m | 4H | Aromatic Protons (Benzo[b]thiophene & Benzyl) |
| ~7.0-7.1 | t | 1H | Aromatic Proton (Benzyl) |
| ~4.3 | s | 2H | Methylene Protons (-CH₂-) |
Interpretation:
The ¹H NMR spectrum of this compound is expected to exhibit distinct regions corresponding to the aromatic protons of the benzo[b]thiophene and the substituted benzyl group, as well as a characteristic singlet for the methylene bridge protons.
-
Benzo[b]thiophene Protons: The four aromatic protons of the benzo[b]thiophene moiety are expected to appear in the downfield region, typically between δ 7.2 and 8.0 ppm.[10] Their exact chemical shifts and coupling patterns will be influenced by the substitution at the 2-position.
-
5-Bromo-2-fluorobenzyl Protons: The three aromatic protons of the benzyl ring will be split by both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The remaining two protons will also exhibit complex splitting patterns.
-
Methylene Bridge Protons: The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are not coupled to any neighboring protons, thus they are expected to appear as a sharp singlet at approximately δ 4.3 ppm. The deshielding effect of the adjacent aromatic rings causes this downfield shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Predicted): A ¹³C NMR spectrum would be recorded at 100 or 125 MHz, with the same solvent and standard as for ¹H NMR. Proton decoupling would be employed to simplify the spectrum to a series of singlets for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F (Benzyl) |
| ~120-140 | Aromatic & Thiophene Carbons |
| ~115 (d, ²JCF ≈ 20 Hz) | C-Br (Benzyl) |
| ~35 | Methylene Carbon (-CH₂-) |
Interpretation:
The ¹³C NMR spectrum provides a carbon map of the molecule.
-
Aromatic and Thiophene Carbons: The spectrum will show a number of signals in the aromatic region (δ 120-140 ppm) corresponding to the eight carbons of the benzo[b]thiophene ring system and the six carbons of the benzyl ring.[11]
-
Carbon-Fluorine Coupling: A key diagnostic feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, which is expected to be around 245 Hz, appearing as a doublet. The adjacent carbons will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings.
-
Carbon-Bromine and Methylene Carbons: The carbon attached to the bromine atom is expected to appear around δ 115 ppm. The methylene bridge carbon will be observed as a singlet in the aliphatic region, around δ 35 ppm.
Infrared (IR) Spectroscopy
Experimental Protocol (Predicted): An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Weak | C-H stretching (aliphatic -CH₂-) |
| ~1600, ~1475 | Strong | C=C stretching (aromatic rings) |
| ~1250 | Strong | C-F stretching |
| ~1050 | Medium | C-Br stretching |
| ~750 | Strong | C-H bending (ortho-disubstituted benzene) |
Interpretation:
The IR spectrum is instrumental in identifying the key functional groups.
-
Aromatic C-H Stretching: Bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic rings.[12]
-
Aliphatic C-H Stretching: Weaker bands between 2950 and 2850 cm⁻¹ correspond to the symmetric and asymmetric stretching of the methylene (-CH₂-) group.
-
Aromatic C=C Stretching: Strong absorptions around 1600 and 1475 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic rings.[13]
-
C-F and C-Br Stretching: A strong band around 1250 cm⁻¹ is expected for the C-F stretching vibration. The C-Br stretch typically appears at lower wavenumbers, around 1050 cm⁻¹.
-
C-H Bending: A strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring of the benzo[b]thiophene moiety.
Mass Spectrometry (MS)
Experimental Protocol (Predicted): Mass spectral data would be acquired using an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
Predicted Mass Spectrometry Data:
| m/z | Relative Intensity | Assignment |
| 322/320 | High | Molecular Ion [M]⁺ and [M+2]⁺ |
| 188 | Moderate | [M - C₇H₄BrF]⁺ |
| 134 | High | [C₈H₆S]⁺ (Benzo[b]thiophene cation) |
| 187/185 | High | [C₇H₅BrF]⁺ (Bromofluorobenzyl cation) |
Interpretation:
The mass spectrum provides crucial information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity at m/z 320 and 322, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[8]
-
Major Fragmentation Pathways: The primary fragmentation is predicted to occur at the benzylic C-C bond, leading to two major fragment ions:
Figure 2: Predicted major fragmentation pathways in the mass spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of the critical pharmaceutical intermediate, this compound. By leveraging established spectroscopic data of its constituent molecular fragments, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This detailed interpretation serves as a robust validation framework for researchers, scientists, and drug development professionals, ensuring the structural integrity and purity of this intermediate, which is paramount for the synthesis of safe and effective pharmaceuticals. The methodologies and reasoning presented herein are broadly applicable to the structural elucidation of other complex organic molecules in the pharmaceutical pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - A concise and practical stereoselective synthesis of ipragliflozin L-proline [beilstein-journals.org]
- 3. A concise and practical stereoselective synthesis of ipragliflozin L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN108276396A - A method of synthesis ipragliflozin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzo[b]thiophene, 5-methyl- [webbook.nist.gov]
- 10. Thianaphthene(95-15-8) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzo[b]thiophene [webbook.nist.gov]
- 14. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Benzo[b]thiophene [webbook.nist.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
This compound (Molecular Formula: C₁₅H₁₀BrFS, Molecular Weight: 321.21 g/mol ) is a heterocyclic compound featuring a benzo[b]thiophene core linked to a 5-bromo-2-fluorobenzyl group.[1][2] Its importance lies in its role as a building block for various active pharmaceutical ingredients.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such intermediates. This guide will provide a detailed theoretical interpretation of its ¹H NMR spectrum, a critical component of its quality assurance.
The structural complexity, arising from two distinct aromatic systems and a methylene bridge, results in a nuanced ¹H NMR spectrum. Understanding the chemical shifts, coupling constants, and multiplicity patterns is paramount for confirming the compound's identity and purity.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the ten protons in the molecule. These can be categorized into three main regions: the methylene bridge protons, the protons of the 5-bromo-2-fluorobenzyl ring, and the protons of the benzo[b]thiophene ring system. The analysis will be based on established principles of chemical shifts and spin-spin coupling.[3][4]
To facilitate the spectral interpretation, the protons in the molecule are systematically numbered as follows:
Caption: Numbering scheme for the protons of this compound.
The following table summarizes the predicted ¹H NMR data. The chemical shift values are estimates based on analogous structures and general NMR principles.[5][6][7][8] Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[6] Benzylic protons, those on a carbon adjacent to an aromatic ring, generally appear in the 2.0-3.0 ppm range.[6]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H11 (CH₂) | ~4.2 | Singlet (or very fine doublet) | - | These benzylic protons are adjacent to the electron-rich benzo[b]thiophene ring and the electron-withdrawing 5-bromo-2-fluorobenzyl ring. Their chemical shift is influenced by both. Due to the distance, coupling to the fluorine atom (⁴JHF) might be very small or negligible. |
| H3 | ~7.1 | Singlet | - | This proton is on the thiophene ring of the benzo[b]thiophene system. It is expected to be a singlet due to the lack of adjacent protons. |
| H4, H5, H6, H7 | 7.2 - 7.9 | Multiplet | ortho: ~7-9 Hz, meta: ~2-3 Hz | These four protons on the benzene ring of the benzo[b]thiophene system will exhibit complex splitting patterns due to ortho and meta couplings, likely resulting in a multiplet.[9][10] |
| H14, H16, H17 | 7.0 - 7.6 | Multiplet | ³JHH: ~7-9 Hz, ⁴JHH: ~2-3 Hz, ³JHF: ~8-10 Hz, ⁴JHF: ~4-6 Hz | The protons on the 5-bromo-2-fluorobenzyl ring will show complex splitting due to proton-proton and proton-fluorine couplings.[11] The fluorine atom will couple with the ortho proton (H17) with a larger coupling constant (³JHF) and the meta proton (H14) with a smaller coupling constant (⁴JHF).[12][13] |
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving the compound and has a residual proton signal that does not interfere with the signals of interest.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans: 16 to 64 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) will cover the entire expected range of proton signals.
Caption: Experimental workflow for ¹H NMR analysis.
Interpretation of the Spectrum: A Self-Validating System
A rigorous interpretation of the acquired ¹H NMR spectrum serves as a self-validating system for the structure of this compound.
The relative integration of the signals should correspond to the number of protons giving rise to each signal. The expected integration ratio would be approximately 2:1:4:3 for the methylene protons, the H3 proton, the benzo[b]thiophene aromatic protons, and the 5-bromo-2-fluorobenzyl aromatic protons, respectively.
The observed splitting patterns and coupling constants must be consistent with the proposed structure. For instance, the presence of both proton-proton and proton-fluorine couplings in the signals of the 5-bromo-2-fluorobenzyl ring protons provides strong evidence for this structural fragment. The absence of significant coupling for the methylene and H3 protons is also a key diagnostic feature.
The observed chemical shifts should align with the predicted values, taking into account the electronic effects of the substituents. The downfield shift of the aromatic protons is characteristic of their deshielded environment.[5][6] The specific chemical shift of the methylene protons is a result of the combined electronic influences of the two aromatic systems it bridges.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous confirmation of its molecular structure. This guide provides a framework for researchers and drug development professionals to confidently interpret the ¹H NMR data for this important pharmaceutical intermediate, ensuring its quality and suitability for subsequent synthetic applications.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. askthenerd.com [askthenerd.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. rsc.org [rsc.org]
- 10. Thianaphthene(95-15-8) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eclass.uoa.gr [eclass.uoa.gr]
Mass Spectrometry of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene: A Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of the anticipated mass spectrometric behavior of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (C₁₅H₁₀BrFS, Molecular Weight: 321.21 g/mol ), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Given the absence of a publicly available experimental mass spectrum for this specific molecule, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of its constituent moieties to provide a predictive yet robust analytical framework. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's mass spectrometric characteristics for identification, purity assessment, and metabolic studies.
Introduction to this compound
This compound serves as a critical building block in medicinal chemistry, notably in the synthesis of antidiabetic agents like Ipragliflozin.[3] Its structural complexity, incorporating a benzothiophene core, a substituted benzyl group with bromine and fluorine atoms, presents a unique challenge and a wealth of information in mass spectrometric analysis. Understanding its fragmentation behavior is paramount for ensuring the quality and integrity of synthetic pathways in drug development.[4]
Ionization Techniques: Considerations for a Nonpolar Analyte
The choice of ionization technique is critical for the successful analysis of this compound, a molecule with limited polarity.
Electron Ionization (EI)
Electron Ionization (EI) is a highly energetic, hard ionization technique that is well-suited for volatile and thermally stable compounds. Given the aromatic nature of the target molecule, it is expected to be amenable to EI, likely introduced via a Gas Chromatography (GC-MS) system. EI typically induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[5]
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Standard Electrospray Ionization (ESI) is generally less effective for nonpolar compounds as it relies on the analyte's ability to hold a charge in solution.[6][7] However, modifications such as solvent-assisted ESI (SAESI) or the use of specific solvent systems can facilitate the ionization of less polar molecules.[8] Atmospheric Pressure Chemical Ionization (APCI) is often a more suitable alternative for compounds of intermediate to low polarity that are not readily analyzed by ESI.[9] APCI would likely generate a protonated molecule [M+H]⁺ or a radical cation M⁺•.[1][10]
Predicted Fragmentation Pattern under Electron Ionization (EI)
The fragmentation of this compound under EI is predicted to be driven by the stability of the resulting fragments, particularly those involving the aromatic systems. The following sections detail the anticipated fragmentation pathways.
The Molecular Ion (M⁺•)
The molecular ion peak is expected to be prominent due to the stability of the fused aromatic system. A key characteristic will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11] This will result in two peaks for every bromine-containing fragment: the M⁺• peak and an M+2 peak of nearly equal intensity.[11] The presence of sulfur (⁴S isotope) will contribute a smaller M+2 peak.
| Ion | Predicted m/z | Key Features |
| [C₁₅H₁₀⁷⁹BrFS]⁺• | 320 | Molecular ion with ⁷⁹Br |
| [C₁₅H₁₀⁸¹BrFS]⁺• | 322 | Molecular ion with ⁸¹Br, ~1:1 ratio with m/z 320 |
Major Fragmentation Pathways
The primary fragmentation is anticipated to occur at the benzylic C-C bond, which is the most labile bond connecting the two major ring systems.
-
Formation of the Tropylium-like Ion (m/z 241/243): Cleavage of the benzyl C-C bond would result in the loss of a fluorobenzyl radical, leading to the formation of a highly stable benzothiophenylmethyl cation. This cation can rearrange to a tropylium-like structure. The presence of bromine on the lost fragment means this ion will not exhibit the characteristic bromine isotopic pattern.
-
Formation of the Benzothiophenylmethyl Ion (m/z 147): A significant peak is expected at m/z 147, corresponding to the [C₉H₇S]⁺ ion. This results from the cleavage of the C-C bond with charge retention on the benzothiophene moiety.
-
Formation of the 5-Bromo-2-fluorobenzyl Cation (m/z 189/191): The complementary fragment, the 5-bromo-2-fluorobenzyl cation, is also expected. This fragment will exhibit the characteristic 1:1 isotopic pattern for a single bromine atom.
-
Loss of Halogens: Subsequent fragmentation of the 5-bromo-2-fluorobenzyl cation could involve the loss of a bromine radical (Br•) to yield an ion at m/z 110, or the loss of a fluorine radical (F•) to yield ions at m/z 170/172.
The predicted fragmentation cascade is illustrated in the diagram below.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
To obtain a mass spectrum of this compound, the following experimental setups are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for obtaining a detailed fragmentation pattern for structural elucidation.
-
Sample Preparation: Dissolve the compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A nonpolar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Rate: 2 scans/second.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with APCI
This method is suitable for analyzing the compound from a liquid matrix and for obtaining molecular weight information with less fragmentation.
-
Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a concentration of approximately 10 µg/mL.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (APCI):
-
Ionization Mode: Positive.
-
Corona Discharge Current: 4.0 µA.
-
Vaporizer Temperature: 350 °C.
-
Sheath Gas: Nitrogen at 40 arbitrary units.
-
Auxiliary Gas: Nitrogen at 10 arbitrary units.
-
Capillary Temperature: 275 °C.
-
Mass Range: m/z 100-500.
-
Conclusion
The mass spectrometry of this compound is predicted to yield informative spectra under both EI and APCI conditions. The EI spectrum is expected to be characterized by a prominent molecular ion with a distinct M/M+2 pattern due to the bromine isotope, and major fragments at m/z 147 and m/z 189/191 resulting from the cleavage of the benzylic bond. APCI-MS is anticipated to provide clear molecular weight information with the detection of the protonated molecule [M+H]⁺. This guide provides a comprehensive framework for the analysis of this important pharmaceutical intermediate, enabling its confident identification and characterization in a drug development setting.
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound , 97% , 1034305-17-3 - CookeChem [cookechem.com]
- 5. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 6. Benzo[b]thiophene, 2,3-dihydro- [webbook.nist.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 10. Benzo[b]thiophene [webbook.nist.gov]
- 11. This compound | CAS:1034305-17-3 | Ark Pharma Scientific Limited [arkpharmtech.com]
Solubility of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1][2][3] Lacking specific public domain solubility data for this compound, this document establishes a foundational framework for its empirical determination. We delve into the molecular characteristics governing its solubility, provide detailed, field-proven protocols for thermodynamic solubility measurement, and outline the analytical methodologies required for accurate quantification. This whitepaper is designed to equip researchers with the theoretical knowledge and practical workflows necessary to systematically evaluate and understand the solubility profile of this and similar benzothiophene derivatives.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical research, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in the compound's physicochemical properties. Among these, solubility stands out as a paramount parameter.[4] It dictates the maximum concentration a compound can achieve in a solution, which directly impacts drug absorption, distribution, and ultimately, therapeutic efficacy.[5] Poor solubility is a leading cause of failure in the drug development pipeline, necessitating resource-intensive formulation strategies to ensure adequate bioavailability.[6]
This compound is a heterocyclic building block utilized in the synthesis of complex, biologically active molecules.[1][7] Its structure, featuring a large, fused aromatic system, suggests inherent hydrophobicity and potentially limited solubility in aqueous media. Therefore, a thorough understanding of its solubility in a range of organic solvents is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and reaction workups.
-
Preformulation Studies: Identifying suitable vehicles for early-stage in-vitro and in-vivo testing.
-
Formulation Development: Designing advanced formulations such as amorphous solid dispersions or lipid-based systems to enhance the delivery of poorly soluble APIs.[6]
This guide provides the scientific rationale and experimental blueprint for characterizing the solubility of this important intermediate.
Predicting Solubility: A Molecular Structure Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[10] An analysis of the molecular structure of this compound allows for an educated hypothesis regarding its behavior in various organic solvents.
Molecular Structure: this compound Formula: C₁₅H₁₀BrFS[1][11] Molecular Weight: 321.21 g/mol [1]
Key Structural Features and Their Influence:
-
Benzo[b]thiophene Core: This large, bicyclic aromatic system is inherently non-polar and hydrophobic. It will contribute favorably to solubility in non-polar solvents through π-π stacking and van der Waals interactions. The parent compound, benzothiophene, is known to be soluble in non-polar organic solvents like benzene and ether but insoluble in water.[12][13]
-
Benzyl Group: The benzyl substituent further increases the non-polar surface area of the molecule.
-
Halogen Substituents (Bromo- and Fluoro-): The electronegative fluorine and bromine atoms introduce polarity into the phenyl ring. The C-F and C-Br bonds create dipole moments. However, the overall contribution to polarity is moderate and localized, and may not be sufficient to overcome the dominant non-polar character of the rest of the molecule. These groups may offer sites for dipole-dipole interactions with polar aprotic solvents.
Predicted Solubility Profile:
-
High Solubility: Expected in non-polar aromatic solvents (e.g., Toluene, Xylene) and chlorinated solvents (e.g., Dichloromethane, Chloroform) due to favorable van der Waals forces and structural similarity.
-
Moderate to Good Solubility: Likely in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions without the high energy cost of disrupting a hydrogen-bonding network.
-
Low to Poor Solubility: Expected in polar protic solvents like alcohols (Methanol, Ethanol). While these solvents have polar character, the energy required to break their strong hydrogen bonds to accommodate the large, non-polar solute may be prohibitive.[10] Solubility will likely decrease as the alcohol chain length decreases.
-
Negligible Solubility: Expected in highly polar solvents like water.
The interplay of these structural features is visualized in the diagram below.
Caption: Structural features influencing solubility.
Gold Standard Methodology: Thermodynamic Equilibrium Solubility Determination
To obtain definitive solubility data, the shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[14][15] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug material.[16] The following protocol provides a self-validating system for generating reliable and reproducible data.
Experimental Workflow
The overall process, from preparation to analysis, is a systematic workflow designed to ensure equilibrium is reached and measurements are accurate.
Caption: Workflow for thermodynamic solubility determination.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Calibrated pipettes and volumetric flasks
-
HPLC system with UV detector
Procedure:
-
Preparation:
-
Add an excess amount of the solid compound (e.g., 5-10 mg, accurately weighed) to a series of 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium with a saturated solution has been achieved.[15]
-
To each vial, add a precise volume (e.g., 1 mL) of a selected organic solvent.
-
Prepare a blank vial containing only the solvent to serve as a control.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation speed.
-
Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, equilibration times of 48 or 72 hours may be necessary. A time-point study (e.g., measuring concentration at 24, 48, and 72 hours) is recommended during method development to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
-
-
Phase Separation:
-
After equilibration, visually inspect each vial to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. This is a crucial step to separate the saturated liquid phase from the solid residue.[16]
-
Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm chemical-resistant (PTFE) syringe filter into a clean vial. Filtration removes any remaining fine particulates that could otherwise dissolve upon dilution and artificially inflate the solubility value.[16] Causality Note: Adsorption to the filter material can be a concern. It is good practice to discard the first 100-200 µL of the filtrate to saturate any binding sites on the filter membrane before collecting the analytical sample.
-
-
Quantification (HPLC-UV):
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase) to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples via a validated HPLC-UV method. The wavelength for detection should be set to the λ_max of the compound for maximum sensitivity.
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to a standard calibration curve prepared from known concentrations of the compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in standard units, such as mg/mL or µg/mL.
-
The experiment should be performed in triplicate for each solvent to ensure statistical validity.
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different solvent systems. The following table serves as a template for reporting experimentally determined results.
Table 1: Thermodynamic Solubility of this compound at 25 °C
| Solvent Class | Solvent Name | Dielectric Constant (ε) | Solubility (mg/mL) | Standard Deviation | Qualitative Assessment |
| Non-Polar | Toluene | 2.4 | Experimental Data | Experimental Data | e.g., Very Soluble |
| Dichloromethane | 9.1 | Experimental Data | Experimental Data | e.g., Very Soluble | |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | Experimental Data | Experimental Data | e.g., Freely Soluble |
| Acetonitrile (ACN) | 37.5 | Experimental Data | Experimental Data | e.g., Soluble | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data | Experimental Data | e.g., Freely Soluble | |
| Polar Protic | Ethanol | 24.5 | Experimental Data | Experimental Data | e.g., Sparingly Soluble |
| Methanol | 32.7 | Experimental Data | Experimental Data | e.g., Slightly Soluble |
Note: This table is a template for reporting results. Dielectric constants are approximate literature values.
Kinetic vs. Thermodynamic Solubility: A Note for Drug Discovery
While thermodynamic solubility represents the true equilibrium state, kinetic solubility is another important parameter, particularly in high-throughput screening during early drug discovery.[17][18]
-
Kinetic Solubility: Measures the concentration at which a compound, predissolved in a strong organic solvent like DMSO, begins to precipitate when introduced into an aqueous buffer.[17][18] It is often higher than thermodynamic solubility because it can represent a supersaturated state.
-
Thermodynamic Solubility: Represents the true equilibrium and is more relevant for formulation and process development.[17]
The choice of which solubility to measure depends on the stage of development. For understanding the fundamental physicochemical properties of an intermediate like this compound, thermodynamic solubility is the more appropriate and rigorous measurement.
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its effective use in pharmaceutical research and development. While specific experimental data is not publicly available, this guide provides the necessary theoretical framework and practical, validated methodologies to generate this critical information. By analyzing the compound's molecular structure, we predict a favorable solubility profile in non-polar and polar aprotic solvents. The detailed shake-flask protocol presented herein offers a robust pathway for determining its thermodynamic solubility with high confidence. The resulting data will empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and the formulation of next-generation therapeutics derived from this versatile building block.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2- (5-Bromo-2-fluorobenzyl) Benzothiophene/Benzo[B]Thiophene CAS 1034305-17-3 Ipragliflozin Intermediate with Best Price [hsppharma.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rheolution.com [rheolution.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. This compound [myskinrecipes.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. youtube.com [youtube.com]
- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 11. echemi.com [echemi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Synthesis of Ipragliflozin from 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Application Notes & Protocols for the Synthesis of Ipragliflozin
Topic:
Introduction: The Strategic Synthesis of a C-Glucoside SGLT2 Inhibitor
Ipragliflozin is a highly potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] As a member of the "gliflozin" class of drugs, it represents a significant advancement in the management of type 2 diabetes mellitus.[1][3] Chemically, the core structure of Ipragliflozin is a β-C-arylglucoside, where a glucose moiety is connected to an aglycone (in this case, a fluorinated benzothiophene derivative) via a metabolically robust carbon-carbon bond.[1] This C-glycosidic linkage is a significant departure from earlier O-glycoside inhibitors, offering superior stability against enzymatic degradation by glycosidases.[1]
The synthesis of such C-glucosides presents a formidable stereochemical challenge: the creation of the C-C bond at the anomeric center must proceed with high diastereoselectivity to yield the therapeutically active β-anomer.[4] This guide details a practical and scalable synthetic route starting from 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene, a key advanced intermediate.[5] The described methodology leverages an organozinc-mediated coupling, which circumvents the need for cryogenic temperatures often required in earlier generation syntheses, thereby enhancing its suitability for industrial-scale production.[6][7][8][9]
The Core Synthetic Strategy: An Organometallic Approach
The overall synthetic strategy is a three-step sequence designed to efficiently and stereoselectively construct the Ipragliflozin molecule. The process hinges on the formation of an organometallic species from the aryl halide starting material, which then acts as a nucleophile in a key C-glycosylation reaction.
The key transformations are:
-
Halogen-Metal Exchange & Transmetalation: Conversion of the inert aryl bromide into a reactive arylzinc species.
-
Stereoselective C-C Bond Formation: Coupling of the arylzinc reagent with a protected glucosyl donor to form the C-glucoside bond with high β-selectivity.
-
Global Deprotection: Removal of the protecting groups on the glucose moiety to yield the final active pharmaceutical ingredient (API).
This approach is favored for its high stereocontrol, which is mechanistically enforced by the choice of protecting groups on the sugar component.
Logical Workflow of Ipragliflozin Synthesis
Caption: Overall synthetic workflow from the aglycone precursor to Ipragliflozin.
Causality and Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanisms is critical for troubleshooting, optimization, and ensuring process robustness.
The Crucial Role of Transmetalation: From Lithium to Zinc
The synthesis begins with a halogen-lithium exchange using n-butyllithium (n-BuLi) to convert the aryl bromide to a highly reactive aryllithium species. While effective, aryllithium reagents are notoriously reactive and non-selective, often requiring cryogenic temperatures (-78 °C) to prevent side reactions.[4]
The key innovation in this modern route is the immediate transmetalation of the aryllithium intermediate with a zinc salt (e.g., ZnBr₂). This in-situ conversion to a diarylzinc or related arylzinc species moderates the reactivity of the organometallic nucleophile.[7][10] This is advantageous for several reasons:
-
Enhanced Thermal Stability: Organozinc reagents are more stable at higher temperatures, allowing the coupling reaction to proceed at temperatures around -20 °C to -5 °C instead of -78 °C, which is a major benefit for industrial scale-up.[6]
-
Improved Selectivity: The softer nature of the organozinc reagent reduces side reactions, such as attack on the ester-based protecting groups of the sugar moiety.
-
Fewer Byproducts: The use of the bromo-starting material with n-BuLi can sometimes lead to a debrominated byproduct.[7] While some protocols have found the corresponding iodo-starting material (2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene) to give even cleaner conversions and higher yields via an iodine-lithium-zinc exchange, the bromo-compound remains a viable and common precursor.[7]
Engineering Stereoselectivity: The Power of Neighboring Group Participation
Achieving the correct β-stereochemistry at the anomeric carbon is the most critical aspect of the synthesis. This is controlled by the choice of protecting groups on the glucosyl donor. The use of pivaloyl (Piv) esters, particularly at the C-2 position of the sugar, is a deliberate strategic choice.
During the nucleophilic substitution, the C-2 pivaloyl group participates in the departure of the bromide leaving group. The carbonyl oxygen of the pivaloyl ester attacks the anomeric carbon from the α-face, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the sugar ring. Consequently, the incoming arylzinc nucleophile can only attack from the opposite, unhindered β-face, leading to the exclusive or near-exclusive formation of the desired β-C-glucoside.[10] This phenomenon, known as neighboring group participation , is the cornerstone of stereocontrol in this synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are derived from literature sources and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Step 1: Preparation of the Arylzinc Reagent
This step involves the in-situ generation of the organometallic nucleophile from this compound.
Protocol:
-
To a solution of Zinc Bromide (ZnBr₂) and Lithium Bromide (LiBr) in an anhydrous ether solvent (e.g., n-butyl ether) under an inert nitrogen atmosphere, stir and heat to ~50 °C for 2 hours to form a soluble complex, then cool for later use.[6][7]
-
In a separate reaction vessel, dissolve this compound (1.0 equiv) in a mixture of anhydrous toluene and n-butyl ether.[6]
-
Cool the solution to between -50 °C and -30 °C.
-
Slowly add a solution of n-Butyllithium (n-BuLi) in hexanes (~1.1 equiv) dropwise, ensuring the internal temperature does not exceed -20 °C.[6]
-
After the addition is complete, stir the resulting aryllithium solution at -30 °C for approximately 3 hours.[6]
-
Add the previously prepared ZnBr₂/LiBr solution to the aryllithium mixture.
-
Allow the reaction mixture to warm to -5 °C and stir for an additional 4 hours to complete the transmetalation, yielding the active arylzinc reagent solution.[6]
Step 2: Stereoselective C-Glycosylation
This is the key bond-forming step where the aglycone and sugar moieties are coupled.
Protocol:
-
To the arylzinc solution prepared in Step 1, add a solution of 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide (1.0-1.2 equiv) in toluene.[6][7]
-
Heat the reaction mixture to reflux (~120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.[6]
-
Upon completion, cool the reaction mixture and carefully quench by adding 1 M aqueous hydrochloric acid.[7]
-
Dilute with water and perform an extraction with an organic solvent such as ethyl acetate or toluene.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude protected Ipragliflozin intermediate as an oil or solid.
Step 3: Deprotection to Yield Ipragliflozin
The final step involves the removal of the four pivaloyl protecting groups to unmask the hydroxyls on the glucose ring.
Protocol:
-
Dissolve the crude protected intermediate from Step 2 in methanol.[7]
-
Add sodium methoxide (NaOMe, ~2.0 equiv) to the solution.[7]
-
Heat the mixture to 65 °C and stir for approximately 3 hours until the deprotection is complete (monitored by TLC/HPLC).[7]
-
Cool the reaction mixture and neutralize with an acidic resin or by careful addition of aqueous acid.
-
Concentrate the mixture under reduced pressure.
-
The resulting crude Ipragliflozin can be purified by crystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield the final product as a white solid.[7]
Summary of Reaction Parameters
| Step | Reaction | Key Reagents & Conditions | Purpose | Typical Yield |
| 1 | Organometallic Formation | 1. n-BuLi, Toluene/n-Butyl Ether, -30 °C2. ZnBr₂/LiBr, -5 °C | Convert aryl bromide to a reactive but stable arylzinc nucleophile. | In-situ use |
| 2 | C-Glycosylation | 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide, Toluene, 120 °C | Stereoselective formation of the β-C-glucoside bond. | 70-80%[7] |
| 3 | Deprotection | NaOMe, Methanol, 65 °C | Removal of pivaloyl protecting groups to yield the final API. | >90% |
| Overall | Total Synthesis | - | Efficient 3-step synthesis of Ipragliflozin. | ~52% [11] |
Concluding Remarks for the Research Professional
This synthetic route represents a robust and scalable method for the preparation of Ipragliflozin. The strategic use of an arylzinc intermediate avoids the deeply cryogenic conditions of earlier synthetic generations, a critical consideration for process safety and economic viability.[8][9] The high diastereoselectivity, governed by the neighboring group participation of the C-2 pivaloyl ester, ensures the efficient formation of the desired β-anomer, minimizing costly purification of diastereomeric impurities.[7][10] This methodology is not only applicable to Ipragliflozin but also serves as a valuable template for the synthesis of other C-arylglucoside SGLT2 inhibitors like Dapagliflozin and Canagliflozin.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-[(5-bromo-2-fluorophenyl)Methyl]-Benzo[b]thiophene Used for Ipragliflozin CAS 1034305-17-3 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 6. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]
- 7. A concise and practical stereoselective synthesis of ipragliflozin L-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105541816A - A kind of synthetic method of Ipagliflozin - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - A concise and practical stereoselective synthesis of ipragliflozin L-proline [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Stereoselective synthesis of Ipragliflozin using 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Application Note: A Detailed Protocol for the Stereoselective Synthesis of Ipragliflozin
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of Ipragliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. The core of this synthetic strategy revolves around the stereocontrolled C-glycosylation of a key aglycone intermediate, 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene. We will elucidate the rationale behind the critical process parameters, present detailed, step-by-step protocols from the aglycone to the final active pharmaceutical ingredient (API), and discuss the mechanistic underpinnings that ensure high diastereoselectivity. This guide is intended for researchers, medicinal chemists, and process development scientists working on the synthesis of gliflozin-class drugs.
Introduction: The Significance of Stereochemistry in SGLT2 Inhibition
Ipragliflozin is a member of the "gliflozin" class of drugs, which represent a significant advancement in the treatment of type 2 diabetes.[1] Their mechanism of action involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the renal proximal tubules, which is responsible for the majority of glucose reabsorption from the glomerular filtrate.[2] By inhibiting SGLT2, these drugs promote urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[3]
The therapeutic efficacy and safety of Ipragliflozin are critically dependent on its specific three-dimensional structure. The molecule consists of a glucose moiety linked to a lipophilic aglycone, this compound, via a carbon-carbon bond. This C-glucoside structure is more resistant to enzymatic cleavage by intestinal β-glucosidases compared to its O-glucoside predecessors, conferring superior oral bioavailability.[4]
Crucially, the stereochemistry at the anomeric carbon (C-1 of the glucosyl ring) must be in the beta (β) configuration. This specific arrangement is essential for potent and selective binding to the SGLT2 protein. The corresponding alpha (α) anomer is a key process impurity that exhibits significantly lower pharmacological activity.[5] Therefore, the central challenge in the synthesis of Ipragliflozin lies in the highly stereoselective formation of this β-C-glycosidic bond.
This guide details a robust and scalable synthetic route that addresses this challenge, utilizing this compound as the aglycone precursor.[6]
Overall Synthetic Strategy
The synthesis can be logically divided into three major stages: the preparation of the aglycone, the diastereoselective C-glycosylation, and the final deprotection to yield the API.
Synthesis of the Aglycone: this compound
The aglycone moiety is a critical building block that provides the necessary lipophilicity and structural conformation for binding to the SGLT2 transporter.[4] Its synthesis typically begins with commercially available precursors. A common and efficient method involves the reduction of the corresponding alcohol intermediate.
Rationale for the Method: The reduction of a benzylic alcohol using a silane reducing agent in the presence of a Lewis acid is a mild and effective method for deoxygenation. Triethylsilane (Et₃SiH) acts as the hydride donor, while a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) activates the alcohol by coordinating to the hydroxyl oxygen, facilitating its departure as a good leaving group (H₂O-BF₃). This generates a transient benzylic carbocation, which is then quenched by the hydride from triethylsilane. This method avoids harsh conditions that could lead to side reactions on the sensitive benzothiophene ring system.
Protocol 1: Synthesis of this compound
Materials:
-
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
-
Dichloromethane (DCM), anhydrous
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (approx. 10-15 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (Ar or N₂).
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
To the cooled solution, add triethylsilane (2.2 eq) dropwise, ensuring the temperature remains below -15 °C.[7]
-
Slowly add boron trifluoride etherate (1.1 eq) to the reaction mixture, maintaining the temperature at -20 °C.[7]
-
Stir the mixture at -20 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the organic phase.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a white solid.[7]
The Core Reaction: Stereoselective C-Glycosylation
This is the most critical step of the synthesis, where the anomeric stereocenter is established. The strategy outlined here employs an organometallic approach, proceeding through a halogen-lithium exchange followed by transmetalation and coupling with a protected glucosyl donor.[1][5]
Mechanistic Rationale for High β-Selectivity: Achieving high β-selectivity hinges on controlling the facial attack of the nucleophilic aglycone on an oxocarbenium ion intermediate. The choice of protecting groups on the glucose donor is paramount. Bulky pivaloyl (Piv) groups are particularly effective. The pivaloyl group at the C-2 position can participate in the reaction through anchimeric assistance.[2] As the glycosyl bromide departs, the C-2 pivaloyl carbonyl oxygen can attack the anomeric carbon, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the glucose ring, forcing the incoming arylmetal nucleophile to attack from the less hindered β-face. This directed attack is the key to achieving high diastereoselectivity.[2][8]
Protocol 2: Stereoselective Coupling of Aglycone and Glucose Moiety
This protocol is adapted from highly successful syntheses of related SGLT2 inhibitors.[1][5][9] While the original literature often uses the iodo-analogue of the aglycone for faster halogen-metal exchange, the bromo-analogue can also be used, potentially requiring slightly adjusted conditions (e.g., temperature, reaction time).
Materials:
-
This compound (1.0 eq)
-
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide (1.1 eq)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Zinc chloride (ZnCl₂), anhydrous solution in THF or Zinc bromide (ZnBr₂)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Methanol
Procedure:
-
In a scrupulously dried, multi-necked flask under an inert atmosphere, dissolve this compound in a mixture of anhydrous toluene and THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1-2 hours at this temperature to ensure complete formation of the aryllithium intermediate.
-
In a separate flask, prepare a solution of anhydrous ZnCl₂ or ZnBr₂ (1.1 eq) in anhydrous THF.
-
Slowly transfer the aryllithium solution via cannula into the zinc salt solution at low temperature. Allow the mixture to warm gradually to approximately -20 °C and stir for 1 hour to complete the transmetalation to the more stable arylzinc reagent.[8]
-
Cool the arylzinc solution back down to -20 °C.
-
Add a solution of 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide in anhydrous THF to the arylzinc reagent.
-
Allow the reaction to stir at -20 °C to room temperature for several hours until completion (monitor by HPLC). The reaction progress can vary significantly based on substrate and scale.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomers, is purified by recrystallization from methanol. This step is often highly effective at isolating the desired β-anomer in high purity.[5]
Final Deprotection and API Isolation
The final step involves the removal of the pivaloyl protecting groups to unmask the hydroxyl groups on the glucose ring, yielding Ipragliflozin.
Rationale for the Method: Base-catalyzed transesterification is the standard method for removing ester protecting groups like pivaloates. A catalytic amount of a strong base, such as sodium methoxide, in a protic solvent like methanol, is sufficient to efficiently cleave the four ester linkages. The reaction is typically driven to completion by the large excess of methanol.
Protocol 3: Deprotection of Protected Ipragliflozin
Materials:
-
Pivaloyl-protected Ipragliflozin (from Protocol 2)
-
Methanol, anhydrous
-
Sodium methoxide (NaOMe), 0.5 M solution in methanol or solid
-
Amberlite® IR120 (H⁺ form) resin or dilute aqueous HCl
-
Ethyl acetate
Procedure:
-
Dissolve the purified, pivaloyl-protected Ipragliflozin in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by HPLC until all starting material is consumed.[8]
-
Cool the reaction mixture to room temperature.
-
Neutralize the base by adding acid-washed Amberlite® resin and stirring until the pH is neutral, or by careful addition of dilute aqueous HCl.
-
Filter off the resin (if used) and concentrate the filtrate under reduced pressure.
-
The resulting crude Ipragliflozin can be purified by recrystallization or by silica gel chromatography to yield the final API as a pure solid.
-
Optional: For the formation of the L-proline co-crystal, the purified Ipragliflozin is dissolved in a suitable solvent system and treated with L-proline to induce crystallization of the stable salt.[5]
Data Summary and Quality Control
Rigorous analytical control is essential to ensure the purity and stereochemical integrity of the final product.
| Step | Product | Typical Yield | Purity (HPLC) | Key Analytical Techniques |
| Protocol 1 | This compound | 85-95% | >99% | ¹H NMR, ¹³C NMR, MS |
| Protocol 2 | Protected β-Ipragliflozin (after recrystallization) | 60-70% | >99.5% (β/α > 99:1) | HPLC, Chiral HPLC, ¹H NMR, MS |
| Protocol 3 | Ipragliflozin API | 90-98% | >99.8% | HPLC, ¹H NMR, ¹³C NMR, MS, Optical Rotation |
Quality Assurance:
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of all intermediates and the final API.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method to quantify the purity of the compounds and detect any impurities.
-
Stereochemical Integrity: Chiral HPLC is crucial for determining the diastereomeric excess (d.e.) after the C-glycosylation step, confirming the high ratio of the desired β-anomer over the α-anomer. Specific optical rotation measurements of the final product also confirm the correct stereochemistry.
Conclusion
The synthesis of Ipragliflozin presents a formidable challenge in stereochemical control. The protocols detailed in this guide, centered on a well-orchestrated organometallic C-glycosylation reaction, provide a reliable and scalable pathway to the desired β-C-glucoside. The key to success lies in the strategic use of a C-2 participating protecting group on the glucosyl donor, which effectively directs the stereochemical outcome of the reaction. By carefully controlling reaction parameters and employing rigorous purification and analytical techniques, researchers can confidently produce Ipragliflozin of high purity and correct stereochemistry, suitable for further investigation and development.
References
- 1. A concise and practical stereoselective synthesis of ipragliflozin L-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. 2-[(5-bromo-2-fluorophenyl)Methyl]-Benzo[b]thiophene Used for Ipragliflozin CAS 1034305-17-3 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]
Application Notes & Protocols: Lewis Acid-Catalyzed Synthesis of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene is a crucial building block in medicinal chemistry, recognized for its application as a pharmaceutical intermediate in the development of various therapeutic agents.[1][2] The synthesis of this and other 2-substituted benzo[b]thiophenes, however, presents a significant regioselectivity challenge. Classical electrophilic substitution reactions, such as Friedel-Crafts alkylation, tend to favor substitution at the electron-rich C-3 position of the benzo[b]thiophene nucleus over the C-2 position.[3][4]
To circumvent this inherent reactivity, an effective and regioselective strategy involves a multi-step approach. This method first installs the required carbon framework at the C-2 position via an intermediate alcohol, benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol. The subsequent, critical step is a deoxygenation (reduction) of this alcohol, a transformation efficiently mediated by a Lewis acid catalyst in conjunction with a reducing agent. This guide provides a detailed examination of the mechanistic role of Lewis acids in this key reductive step and presents a comprehensive protocol for its successful implementation.
Part I: Mechanistic Insights – The Role of the Lewis Acid in Reductive C-C Bond Formation
The core of this synthetic strategy lies in the Lewis acid-catalyzed reduction of a benzylic alcohol. While not a direct Friedel-Crafts alkylation, the principles of Lewis acid activation are analogous. A Lewis acid is an electron-pair acceptor that can activate a functional group, rendering it more susceptible to nucleophilic attack or, in this case, reduction.[5][6]
In this specific synthesis, a Lewis acid such as Boron Trifluoride Ethyl Etherate (BF₃·OEt₂) is employed with a hydride source like triethylsilane (Et₃SiH). The causality behind this choice is twofold:
-
Activation of the Hydroxyl Group: The Lewis acid (BF₃) coordinates to the lone pair of electrons on the oxygen atom of the benzylic alcohol. This coordination transforms the hydroxyl group (-OH), a poor leaving group, into a much better leaving group (formally, [-OBF₃]⁻).
-
Facilitation of Carbocation Formation: The departure of the activated leaving group generates a resonance-stabilized secondary benzylic carbocation at the C-2 position of the benzo[b]thiophene. The stability of this intermediate is crucial for the reaction to proceed efficiently.
-
Hydride Transfer: The reducing agent, triethylsilane, then delivers a hydride ion (H⁻) to the electrophilic carbocation, quenching the positive charge and forming the final desired C-H bond, thus yielding the target 2-benzylbenzo[b]thiophene product.[7]
This mechanism provides a robust and regiochemically precise method for synthesizing the target molecule, overcoming the limitations of direct alkylation.
Part II: Experimental Protocol – Reductive Deoxygenation
This protocol details the procedure for the Lewis acid-catalyzed reduction of benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol. It is imperative that all glassware is dried thoroughly and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the Lewis acid.
Materials and Reagents:
-
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
-
Triethylsilane (Et₃SiH)
-
Boron Trifluoride Ethyl Etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
Cool the resulting solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
While stirring at 0 °C, add triethylsilane (1.5 - 2.0 eq) to the solution dropwise.
-
Subsequently, add boron trifluoride ethyl etherate (1.2 - 1.5 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C. Safety Note: Quenching is exothermic and may release gas.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
-
Part III: Data & Key Parameters
The efficiency of the Lewis acid-catalyzed reduction is dependent on several key parameters. The following table summarizes typical conditions and expected outcomes.
| Parameter | Specification | Rationale / Field Insight |
| Substrate | Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol | The precursor alcohol, strategically synthesized to ensure C-2 functionalization. |
| Lewis Acid Catalyst | Boron Trifluoride Ethyl Etherate (BF₃·OEt₂) | A strong and effective Lewis acid for activating alcohols. Other Lewis acids like AlCl₃ or TiCl₄ could also be explored but may require different conditions. |
| Catalyst Loading | 1.2 - 1.5 equivalents | A stoichiometric amount is generally required as the Lewis acid complexes with both the starting alcohol and the water byproduct.[8][9] |
| Reducing Agent | Triethylsilane (Et₃SiH) | An effective ionic hydrogenating agent that provides a source of hydride. Its silicon byproduct is easily removed during workup. |
| Solvent | Anhydrous Dichloromethane (DCM) | A common, inert solvent for this type of reaction that provides good solubility for the reactants. Anhydrous conditions are critical. |
| Temperature | 0 °C to Room Temperature | Initial cooling is necessary to control the reaction rate and minimize side reactions. The reaction then proceeds efficiently at room temperature. |
| Typical Yield | >90% (after purification) | This method is highly efficient and typically provides a high yield of the desired product. |
Part IV: Troubleshooting & Field Insights
-
Issue: Low or No Conversion.
-
Probable Cause: Inactivation of the Lewis acid catalyst by moisture.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use freshly opened or distilled anhydrous solvents and high-purity reagents. Perform the reaction under a strict inert atmosphere.
-
-
Issue: Formation of Side Products.
-
Probable Cause: Reaction temperature was too high during the addition of the Lewis acid, leading to decomposition or polymerization.
-
Solution: Maintain the reaction at 0 °C during reagent addition and ensure the addition is slow and controlled.
-
-
Issue: Difficult Purification.
-
Probable Cause: Incomplete quenching of the reaction, leaving acidic or silicon-based residues.
-
Solution: Ensure a thorough aqueous work-up with saturated sodium bicarbonate to neutralize all acidic species. Multiple washes may be necessary. The use of a fluoride wash (e.g., dilute HF, with extreme caution) can sometimes help remove stubborn siloxane byproducts, but is often not necessary.
-
Conclusion
The Lewis acid-catalyzed reductive deoxygenation of a pre-functionalized alcohol is a powerful and highly regioselective method for the synthesis of this compound. This approach successfully navigates the inherent regioselectivity challenges associated with the direct functionalization of the benzo[b]thiophene core. By understanding the causal mechanism of Lewis acid activation, researchers can effectively implement this protocol to access this valuable pharmaceutical intermediate with high efficiency and purity, facilitating further research and drug development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. IDF No 1879 A One Step Synthesis of 2-substituted Benzo[b]thiophenes – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- 5. Diboryne - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
Recrystallization methods for 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
An In-Depth Guide to the Purification of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene via Recrystallization
Authored by a Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide to the purification of this compound, a key intermediate in pharmaceutical synthesis, through recrystallization.[1][2] Moving beyond a simple list of steps, this document elucidates the underlying chemical principles governing the purification process. It offers a structured approach to solvent selection, detailed experimental protocols for both single-solvent and mixed-solvent systems, and a robust troubleshooting guide. The methodologies are designed to be self-validating, ensuring researchers and drug development professionals can achieve high purity and yield for this critical compound.
Introduction: The Critical Role of Purification
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. This compound serves as a significant building block in the synthesis of various biologically active molecules, including the SGLT2 inhibitor Ipragliflozin.[2]
Recrystallization stands as one of the most powerful and cost-effective techniques for purifying solid organic compounds.[3] The principle is elegant in its simplicity: dissolving an impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[4] This guide provides the necessary theoretical foundation and practical protocols to successfully purify this compound.
Physicochemical Profile of the Target Compound
A thorough understanding of the compound's properties is the foundation of a successful recrystallization strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1034305-17-3 | [1][2][5][6] |
| Molecular Formula | C₁₅H₁₀BrFS | [1][6] |
| Molecular Weight | 321.21 g/mol | [1][6] |
| Appearance | White to off-white solid | [5][7] |
| Boiling Point | ~408.9 °C at 760 mmHg (Predicted) | [1] |
| Storage | 2-8°C, dry and sealed away from light | [1][6][7] |
The Science of Recrystallization: First Principles
Recrystallization is a process of purification that leverages the differences in solubility between the desired compound and impurities. The solubility of most solids increases with temperature.[8] The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to form a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of pure crystals as impurities remain dissolved in the surrounding liquid (mother liquor).[4]
The success of this technique hinges on the proper choice of solvent and careful control of the cooling rate. Slow cooling is crucial as it allows for the selective growth of a well-ordered crystal lattice, which naturally excludes foreign molecules (impurities).[3][8]
Strategic Solvent Selection
Choosing the right solvent is the most critical step in developing a recrystallization protocol.[8] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (including room temperature).[9]
-
Inertness: The solvent must not react with the compound being purified.[9]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[9]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[10]
Rational Approach for this compound
The structure of the target molecule—containing a benzothiophene core, a substituted benzyl group, and halogen atoms—suggests it is a relatively non-polar to moderately polar compound. This provides a logical starting point for solvent screening. A rule of thumb is that solvents with functional groups similar to the compound often work well.[11]
Table of Potential Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Methanol | 65 | Polar Protic | Known to be effective in a co-solvent system for this compound.[5] May have high solubility even when cold. |
| Ethanol | 78 | Polar Protic | Similar to methanol, good for moderately polar compounds. |
| Isopropanol (2-Propanol) | 82 | Polar Protic | A key component of a documented successful recrystallization for this compound.[5] |
| Ethyl Acetate | 77 | Polar Aprotic | Often a good choice for compounds with aromatic rings and some polarity.[11] |
| Toluene | 111 | Non-polar | The aromatic nature may effectively dissolve the compound when hot.[11] |
| Heptane/Hexane | 98 / 69 | Non-polar | Good as anti-solvents or for highly non-polar compounds. Haloaryl compounds often crystallize well from boiling hexanes.[11] |
| Acetone | 56 | Polar Aprotic | A strong solvent, may dissolve the compound too well at room temperature.[12] |
Solvent Screening Workflow
A systematic approach to testing solvents on a small scale is essential.
Caption: Workflow for selecting a suitable recrystallization solvent.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (General Method)
This protocol outlines the standard procedure and should be attempted after a suitable single solvent has been identified via screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to boiling with stirring (e.g., on a hot plate).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.[9][13]
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[8]
-
Induce Crystallization: If crystals do not form upon cooling, proceed to the troubleshooting steps in Section 6.
-
Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[13]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3] Do not use room temperature solvent, as this will dissolve some of the product.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization (Co-Solvent System)
This protocol is adapted from a documented successful purification of the target compound and is highly recommended.[5] It uses a solvent pair where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").[13]
-
Initial Dissolution: In a suitable flask, dissolve the crude this compound (e.g., 240 g) in 2-propanol (378 mL) and methanol (756 mL) with heating.[5]
-
Seeding (Crucial Step): Cool the solution to approximately 40°C. Add a small seed crystal of pure this compound to the solution.[5] A seed crystal provides a nucleation site, promoting controlled crystal growth.[14][15]
-
Controlled Cooling & Crystallization: Stir the seeded solution at a reduced temperature (e.g., between 0.7 to 5.0°C) for an extended period (e.g., 13 hours) to allow for complete crystallization.[5]
-
Crystal Collection: Collect the resulting crystals by filtration.
-
Washing: Wash the collected crystals with cold methanol (e.g., 251 mL) to remove residual impurities.[5]
-
Drying: Dry the purified white crystals under vacuum to obtain the final product.[5] This method has been reported to yield a product with >99% purity by HPLC.[5]
Troubleshooting: When Crystals Don't Form
Occasionally, a supersaturated solution will not yield crystals upon cooling.[15] Several techniques can be employed to induce crystallization.
Caption: Decision tree for inducing crystallization.
-
Scratching: The easiest method is to scratch the inside of the flask at the surface of the solution with a glass rod.[15][16][17] This action can dislodge microscopic glass fragments that serve as nucleation sites or create localized energy to initiate crystal formation.[17]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[14][15][16] This provides a template for other molecules to deposit onto, initiating crystal growth.
-
Reducing Solvent Volume: If the previous methods fail, it is likely that too much solvent was added. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[15]
Purity Assessment
After drying, the purity of the recrystallized this compound should be confirmed. Standard analytical techniques include:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other impurities.
References
- 1. This compound [myskinrecipes.com]
- 2. veeprho.com [veeprho.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. praxilabs.com [praxilabs.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. 2- (5-Bromo-2-fluorobenzyl) Benzothiophene/Benzo[B]Thiophene CAS 1034305-17-3 Ipragliflozin Intermediate with Best Price [hsppharma.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Home Page [chem.ualberta.ca]
- 14. brainly.com [brainly.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. homework.study.com [homework.study.com]
- 17. chem.libretexts.org [chem.libretexts.org]
HPLC method for purity analysis of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
An Application Note for the Pharmaceutical Analysis of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Title: A Validated Reverse-Phase HPLC Method for High-Resolution Purity Analysis of this compound
Abstract
This application note presents a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for this compound, a key intermediate in pharmaceutical synthesis.[1][2] The method is developed to provide high-resolution separation of the main component from potential process-related impurities and degradation products. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a benzothiophene core.[6][7] Such structures are pivotal in medicinal chemistry, often serving as building blocks for active pharmaceutical ingredients (APIs).[8] The purity of these intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a reliable and accurate analytical method is essential for quality control during the drug development lifecycle.
The molecular structure of this compound (Formula: C₁₅H₁₀BrFS) and its high predicted octanol-water partition coefficient (XLogP3: 5.7) indicate significant hydrophobicity.[9] This characteristic makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique.[10] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; hydrophobic compounds like the target analyte interact strongly with the stationary phase, allowing for excellent separation based on polarity differences.[11]
This guide details the systematic development and validation of an RP-HPLC method, emphasizing the scientific justification for each parameter selection to ensure the method is accurate, precise, and robust.
HPLC Method Development: A Causality-Driven Approach
The selection of chromatographic conditions was based on the physicochemical properties of the analyte and principles of chromatographic theory to achieve optimal separation.
-
Column Chemistry: A C18 (octadecylsilane) column was selected as the stationary phase. C18 is the most common reversed-phase chemistry, providing strong hydrophobic retention for nonpolar aromatic compounds like the target analyte.[12] The high surface area and carbon load of modern C18 columns ensure high-resolution separation of closely related impurities.
-
Mobile Phase Selection: The mobile phase consists of acetonitrile (ACN) and water. ACN is an excellent organic modifier for RP-HPLC due to its low viscosity, low UV cutoff, and strong elution strength for hydrophobic compounds.[13] A gradient elution program, where the concentration of ACN is increased over time, was implemented. This approach is superior to an isocratic method for purity analysis, as it effectively elutes both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe, while maintaining sharp peak shapes.
-
Detection Wavelength: The benzothiophene moiety is a strong chromophore that absorbs UV radiation.[14][15] Based on the UV spectra of related benzothiophene derivatives, a detection wavelength of 254 nm was chosen, as it provides a high signal-to-noise ratio for aromatic compounds and is a standard wavelength available on most UV detectors.[12][16]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min for a 4.6 mm internal diameter column is standard practice and provides a good balance between analysis time and separation efficiency. The column oven temperature is maintained at 30°C to ensure stable retention times and improve peak symmetry by reducing mobile phase viscosity.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | High-Purity Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 1000 mL of HPLC-grade acetonitrile (Mobile Phase B).
-
Measure 1000 mL of high-purity water (Mobile Phase A).
-
Degas both solvents for 15 minutes using an ultrasonic bath or an online degasser.
-
-
Diluent Preparation:
-
Combine 500 mL of acetonitrile and 500 mL of high-purity water in a clean flask. Mix thoroughly.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix until homogeneous.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix until homogeneous.
-
HPLC System Workflow
The general workflow for the analysis is depicted below. This systematic process ensures that the system is suitable for analysis before any samples are tested.
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation: A Self-Validating System
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5]
Table 2: System Suitability Test (SST) Criteria
System suitability testing ensures the chromatographic system is performing adequately before and during sample analysis.[17][18][19]
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injector and detector. |
Validation Protocols
The relationship and hierarchy of validation parameters are crucial for establishing a trustworthy method.
Caption: Logical cascade of HPLC method validation parameters.
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, standard, and sample. Perform forced degradation (acid, base, oxidative, thermal, photolytic stress) to ensure no co-elution with the main peak. | Peak is pure and no interfering peaks at the retention time of the analyte. Resolution > 2 between the main peak and closest impurity. |
| Linearity | Analyze five concentration levels from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by the linearity, accuracy, and precision data. | 80% to 120% of the test concentration.[20] |
| Accuracy | Perform recovery study by spiking the analyte into a placebo at three levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six preparations of the sample at 100% concentration. Intermediate: Repeat analysis on a different day with a different analyst. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | Determine the concentration that gives a signal-to-noise ratio (S/N) of 10. | S/N ratio ≈ 10. Precision at LOQ should have %RSD ≤ 10%. |
| Robustness | Systematically vary method parameters: Flow rate (±0.1 mL/min), Column Temp (±5°C), Mobile Phase Composition (±2% organic). | System suitability parameters must still be met. No significant change in purity results. |
Data Analysis and Purity Calculation
The purity of this compound is determined using the area percent method, which assumes that all impurities have a similar detector response to the main component.
Calculation Formula:
% Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) × 100
Procedure:
-
Integrate all peaks in the chromatogram of the sample solution, excluding solvent front and blank peaks.
-
Sum the areas of all integrated peaks to get the total area.
-
Apply the formula above to calculate the percentage purity.
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the purity determination of this compound. The detailed protocol and validation results demonstrate that the method is fit for its intended purpose in a quality control environment, providing reliable data to support drug development and manufacturing processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2- (5-Bromo-2-fluorobenzyl) Benzothiophene/Benzo[B]Thiophene CAS 1034305-17-3 Ipragliflozin Intermediate with Best Price [hsppharma.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. malayajournal.org [malayajournal.org]
- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. echemi.com [echemi.com]
- 10. jordilabs.com [jordilabs.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. pp.bme.hu [pp.bme.hu]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 17. usp.org [usp.org]
- 18. agilent.com [agilent.com]
- 19. dsdpanalytics.com [dsdpanalytics.com]
- 20. scribd.com [scribd.com]
Application Notes & Protocols: In Vitro Evaluation of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene Derivatives
Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets.[1] Derivatives of this heterocyclic compound have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of this core structure, as seen in 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene and its analogs, offers a promising avenue for the discovery of novel therapeutic agents.[4] Halogenation, in particular, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity, making these derivatives compelling candidates for drug development.[5]
This guide provides a structured, in-depth framework for the initial in vitro evaluation of novel this compound derivatives, with a primary focus on elucidating their potential as anticancer agents. The protocols herein are designed to progress logically from broad cytotoxicity screening to the investigation of specific cellular mechanisms, such as apoptosis and cell cycle arrest. By explaining the causality behind each step and incorporating expert insights, this document serves as a practical resource for researchers aiming to characterize this promising class of compounds.
Section 1: Foundational Analysis - Assessing Cellular Cytotoxicity
The first critical step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[6]
Principle of the MTT Assay
This assay quantifies the metabolic activity of a cell population, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9] These crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.
Experimental Protocol: MTT Cytotoxicity Assay
1. Cell Seeding: a. Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, or A549 for lung cancer) to approximately 80% confluency. b. Trypsinize, count, and resuspend the cells in fresh culture medium. c. Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000 to 10,000 cells per well) in a volume of 100 µL. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of the test this compound derivative in sterile DMSO. b. Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). c. Include the following controls:
- Vehicle Control: Medium with the same percentage of DMSO used for the highest compound concentration.
- Positive Control: A known cytotoxic agent like Doxorubicin.
- Untreated Control: Cells in medium only.
- Blank: Medium only (no cells) for background subtraction.[9] d. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentrations or controls. e. Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation: a. After the treatment period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well. b. Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[8] Visually inspect for the appearance of purple precipitate within the cells using an inverted microscope.
4. Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well. b. Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the formazan crystals. c. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
5. Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
- % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical IC₅₀ Values
| Compound | Cancer Cell Line | IC₅₀ (µM) after 48h |
| Derivative A | MCF-7 (Breast) | 8.5 |
| Derivative A | HCT-116 (Colon) | 5.2 |
| Derivative B | MCF-7 (Breast) | 15.1 |
| Derivative B | HCT-116 (Colon) | 11.8 |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| Doxorubicin | HCT-116 (Colon) | 1.2 |
Expert Insights & Troubleshooting
-
Causality: The incubation period with MTT is critical. Too short, and the signal will be weak; too long, and the formazan crystals can become toxic to the remaining cells.[8]
-
Self-Validation: The inclusion of a positive control (Doxorubicin) validates that the assay system is responsive to cytotoxic agents. The vehicle control ensures that the observed effects are due to the compound itself and not the solvent.
-
Troubleshooting: If the blank wells have high absorbance, it may indicate microbial contamination of the medium or MTT reagent.[8] If formazan crystals do not fully dissolve, increase the shaking time or gently pipette up and down.
Section 2: Mechanistic Insight - Distinguishing Apoptosis from Necrosis
Once a compound is confirmed to be cytotoxic, the next logical question is how it induces cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) using flow cytometry.[10]
Principle of the Annexin V/PI Assay
This assay relies on two key cellular events.
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these early apoptotic cells.[12]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[12] It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[10]
By using both stains simultaneously, we can distinguish four cell populations:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (primarily): Annexin V-negative and PI-positive (though dual positive is more common).
Visualization: Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
Experimental Protocol: Annexin V/PI Assay
-
Cell Treatment: a. Seed cells in 6-well plates and treat with the benzo[b]thiophene derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: a. Carefully collect the culture medium from each well, as it contains floating apoptotic cells.[10] b. Wash the adherent cells with PBS, then detach them using trypsin. c. Combine the collected medium (from step 2a) with the detached cells for each sample. Centrifuge at ~500 x g for 5 minutes.
-
Staining: a. Discard the supernatant and wash the cell pellet twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL). d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. Use a 488 nm laser for excitation and collect FITC fluorescence in the FL1 channel (~530 nm) and PI fluorescence in the FL2 or FL3 channel (~670 nm).[12] c. For analysis, create a dot plot of FITC (x-axis) vs. PI (y-axis) to visualize the four distinct populations.
Section 3: Deeper Mechanistic Dive - Cell Cycle Analysis
Many effective anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[13] Analyzing the DNA content of a cell population via flow cytometry is a direct method to assess these effects.[14]
Principle of Cell Cycle Analysis
This technique relies on the quantitative staining of cellular DNA with a fluorescent dye like Propidium Iodide (PI).[15] Before staining, cells must be fixed and permeabilized to allow the dye to enter and bind to the DNA. Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a cell is directly proportional to its DNA content. This allows for the differentiation of cells into the major phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2N) complement of DNA.
-
S Phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA synthesis, with a doubled (4N) DNA content.
-
Sub-G1 Peak: Represents apoptotic cells with fragmented DNA, which appears as a peak with less than 2N DNA content.
Experimental Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: a. Treat cells in 6-well plates with the test compound (e.g., at IC₅₀ concentration) for 24 hours. b. Harvest both floating and adherent cells as described in the apoptosis protocol.
-
Fixation: a. Wash the cell pellet with PBS. b. Resuspend the pellet (approx. 1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. This step fixes and permeabilizes the cells.[16] c. Incubate the cells on ice or at 4°C for at least 30 minutes (or store at -20°C for later analysis).
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cells twice with PBS to remove any residual ethanol. c. Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[16] d. Causality: RNase A is crucial because PI can also bind to double-stranded RNA; this treatment ensures that the fluorescence signal comes exclusively from DNA. e. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: a. Analyze the samples on a flow cytometer. b. Create a histogram of the PI fluorescence intensity. c. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[16]
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 2.1% | 65.4% | 20.1% | 12.4% |
| Derivative A (IC₅₀) | 15.8% | 18.2% | 10.5% | 55.5% |
| Doxorubicin | 18.2% | 25.5% | 8.3% | 48.0% |
An accumulation of cells in the G2/M phase, as shown above, would suggest that the compound interferes with mitosis.
Section 4: Molecular Targeting - Probing the Intrinsic Apoptotic Pathway
If the data suggest apoptosis is the primary mode of cell death, a key follow-up is to investigate the involvement of the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2).[17] The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate.[18]
Principle of the Bax/Bcl-2 Ratio
-
Bcl-2 (Anti-apoptotic): Resides on the outer mitochondrial membrane and prevents apoptosis by sequestering pro-apoptotic proteins like Bax.[17]
-
Bax (Pro-apoptotic): In response to apoptotic stimuli, Bax translocates to the mitochondria, oligomerizes, and forms pores in the outer mitochondrial membrane.[19] This leads to the release of cytochrome c, which activates the caspase cascade and commits the cell to apoptosis.[20][21]
A high Bax/Bcl-2 ratio favors mitochondrial permeabilization and apoptosis, making it a "golden marker" for the induction of this pathway.[18] This ratio can be assessed by quantifying the protein levels of Bax and Bcl-2 using methods like Western Blotting or intracellular flow cytometry.
Visualization: The Bax/Bcl-2 Apoptotic Switch
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cbsjournal.com [cbsjournal.com]
- 19. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 20. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Welcome to the dedicated technical support guide for the synthesis of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this key pharmaceutical intermediate. We will explore common issues, focusing on the identification and mitigation of side products, to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during the synthesis, particularly when following common synthetic routes such as the reduction of an intermediate alcohol or the coupling of a benzothiophene nucleophile with a benzyl halide.
Q1: My reaction yield is significantly lower than expected. What are the common culprits?
Low yields can stem from several factors, ranging from reagent quality to competing side reactions. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Reagent Purity & Stoichiometry: Ensure the purity of your starting materials. Benzo[b]thiophene can be susceptible to oxidation, and the 5-bromo-2-fluorobenzyl bromide can degrade. Verify the stoichiometry, especially of organometallic reagents (like n-BuLi) which should be titrated before use.
-
Anhydrous Conditions: If your synthesis involves organolithium or Grignard reagents, the presence of water is detrimental.[1][2][3] All glassware must be flame- or oven-dried, and solvents must be rigorously anhydrous.[2] Water will quench the nucleophile, leading to the formation of unsubstituted benzo[b]thiophene and halting the desired reaction.
-
Inert Atmosphere: Oxygen can degrade organometallic reagents and phosphine ligands (if used in a cross-coupling approach), leading to catalyst deactivation and the formation of undesired oxides.[4] Ensure the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
Primary Synthetic Route & Potential Pitfalls
A prevalent synthetic route is the reduction of the alcohol intermediate, Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol.
Caption: Common two-step synthesis of the target molecule.
If this is your chosen path, low yields are often traced to the reduction step.
-
Incomplete Reduction: The most common issue is the presence of unreacted starting alcohol. This can be due to insufficient reducing agent (e.g., triethylsilane) or a deactivated Lewis acid catalyst (e.g., boron trifluoride etherate).
-
Troubleshooting: Increase the equivalents of the reducing agent and Lewis acid. Ensure the Lewis acid is fresh, as it can degrade upon exposure to atmospheric moisture. Monitor the reaction by TLC or LC-MS until the starting alcohol is fully consumed.
-
Q2: My TLC/LC-MS analysis shows a complex mixture of products. How do I identify the major side products?
The formation of multiple side products points towards competing reaction pathways. Below are the most likely impurities and their origins.
-
Observation: Mass peaks corresponding to the loss of Bromine (M-79/81) or, less commonly, Fluorine (M-19).
-
Causality: This occurs when the reducing conditions are too harsh or when using certain metal catalysts that can facilitate dehalogenation. For instance, residual palladium from a previous step or aggressive hydride sources can cause this. Similarly, during the formation of an organometallic intermediate (e.g., lithiation of 2-bromobenzothiophene), metal-halogen exchange can occur.
-
Prevention:
-
Use milder reducing agents. The Et₃SiH/BF₃·OEt₂ system is generally selective.[5]
-
If using a lithiation strategy, employ low temperatures (-78 °C) to minimize metal-halogen exchange with the aryl bromide.[5]
-
Ensure complete removal of any hydrogenation or cross-coupling catalysts from previous steps.
-
-
Observation: A mass peak corresponding to a dimer, e.g., 1,2-bis(5-bromo-2-fluorophenyl)ethane.
-
Causality: This is a classic side product in reactions involving organometallic reagents and alkyl halides, often proceeding via a Wurtz-Fittig type mechanism.[2] It can occur if the 5-bromo-2-fluorobenzyl bromide reacts with a lithiated or Grignard-type species of itself.
-
Prevention:
-
Maintain a low reaction temperature (-78 °C) to favor the desired nucleophilic attack over side reactions.
-
Use a slow, dropwise addition of the benzyl bromide to the solution of the benzothiophene nucleophile. This keeps the concentration of the electrophile low at any given time, minimizing self-reaction.[2]
-
Caption: Common side reaction pathways in the synthesis.
-
Observation: An isomer of the final product is detected, often inseparable by standard column chromatography.
-
Causality: This typically arises if the initial functionalization of the benzo[b]thiophene ring is not regioselective. While lithiation at the 2-position is generally favored, deprotonation at the 3-position can occur, especially if the 2-position is sterically hindered or if reaction temperatures are not properly controlled. Electrophilic substitution on the benzo[b]thiophene ring primarily occurs at the 3-position.[6]
-
Prevention:
-
For lithiation, ensure conditions strongly favor C-2 deprotonation (e.g., n-BuLi in THF at -78 °C).[5]
-
If employing a Friedel-Crafts type reaction, be aware that acylation often occurs at both the 2- and 3-positions, which would necessitate robust purification or a different synthetic strategy.
-
Q3: I've identified the side products, but they are difficult to remove by column chromatography. What are my options?
Purification can be challenging, especially if the side products have similar polarities to the desired compound.
| Impurity Type | Polarity Relative to Product | Recommended Purification Strategy |
| Starting Alcohol | More Polar | Standard silica gel chromatography is usually effective. Use a gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., 5-10% ethyl acetate in hexane). |
| Homocoupled Dimer | Less Polar | This byproduct is non-polar. Run the column with a very non-polar eluent first (e.g., pure hexane) to wash it off the column before eluting your product. Recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) can also be effective. |
| Positional Isomer | Very Similar | This is the most challenging separation. Consider using High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column. Alternatively, derivatization of the mixture to alter the physical properties of the components, followed by separation and removal of the derivatizing group, may be an option, though it is less ideal. |
| Debrominated Product | Slightly Less Polar | A careful gradient elution on silica gel can often provide separation. If co-elution is a problem, preparative HPLC is the best alternative. |
Troubleshooting Workflow
Use the following decision tree to diagnose issues with your synthesis.
Caption: A systematic workflow for troubleshooting the synthesis.
References
Technical Support Center: Synthesis of Ipragliflozin Intermediate
Welcome to the technical support center for the synthesis of Ipragliflozin intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important SGLT2 inhibitor. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but the underlying scientific rationale for each recommendation.
Section 1: The Crucial C-Aryl Glucoside Coupling Reaction
The formation of the β-C-arylglucoside bond is the cornerstone of the Ipragliflozin synthesis. This step typically involves the reaction of an organometallic derivative of the benzothiophene aglycone with a protected glucosyl donor.[1][2] Success here is critical for the overall efficiency of the synthesis.
Question 1: We are experiencing low yields (<40%) in the coupling of the arylzinc reagent with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide. What are the primary causes and how can we improve this?
Answer: Low yields in this key C-C bond-forming reaction are a common challenge. The issue can typically be traced back to one of three areas: the integrity of the organometallic reagent, the stability of the glucosyl donor, or suboptimal reaction conditions.
Causality and Expert Insights: The reaction proceeds via a nucleophilic attack of an arylzinc species on the electrophilic anomeric carbon of the pivaloyl-protected glucopyranosyl bromide.[3][4] The efficiency of this process is highly dependent on the successful generation and reactivity of the arylzinc reagent, which is formed in situ from an aryl halide via a lithium-halogen exchange followed by transmetalation with a zinc salt.[1][3]
Potential Causes & Troubleshooting Steps:
-
Inefficient Organometallic Reagent Formation:
-
Cause: The initial lithium-halogen exchange is extremely sensitive to moisture and residual electrophiles. The subsequent transmetalation with ZnBr₂ must be complete to generate the active arylzinc species.
-
Troubleshooting Protocol:
-
Ensure Strict Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum. Solvents like THF or toluene must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Verify n-BuLi Titer: The molarity of n-butyllithium solutions can decrease over time. Titrate the solution before use (e.g., with diphenylacetic acid) to ensure accurate stoichiometry.
-
Optimize Temperature: The lithium-halogen exchange is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the enolization of the lactone if that is used as a starting material.[1] For the arylzinc route, while slightly higher temperatures are possible, maintaining below -20 °C is advisable.[2]
-
-
-
Degradation of Starting Materials:
-
Cause: The glucopyranosyl bromide donor can be thermally and chemically unstable.[3] The aryl halide starting material (e.g., 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene) must be pure.
-
Troubleshooting Protocol:
-
Analyze Starting Materials: Use HPLC and NMR to confirm the purity of both the aryl halide and the glucosyl bromide before starting the reaction. Pay close attention to potential debrominated impurities in the aryl starting material.[3]
-
Use Fresh Glycosyl Donor: Prepare or procure the 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide fresh if possible, and store it under an inert atmosphere at low temperatures.
-
-
-
Suboptimal Reaction/Work-up Conditions:
-
Cause: The reaction temperature, addition rate, and quench procedure can significantly impact yield and impurity profile.
-
Troubleshooting Protocol:
-
Controlled Addition: Add the aryllithium solution to the zinc salt solution slowly at low temperature. Subsequently, add the glucosyl bromide solution dropwise to the newly formed arylzinc reagent.
-
Quenching: Quench the reaction with a mild acid solution (e.g., saturated aqueous NH₄Cl or 1 M HCl) only after TLC or HPLC confirms the consumption of the limiting reagent.[3]
-
-
Below is a logical workflow for troubleshooting this critical step.
Caption: Troubleshooting workflow for low coupling reaction yield.
Question 2: We are observing a significant amount of the undesired α-anomer impurity alongside our target β-C-arylglucoside. How can we improve the stereoselectivity?
Answer: Achieving high β-selectivity is a classic challenge in C-glycosylation. The formation of the undesired α-anomer is a competing pathway that must be suppressed.[3]
Causality and Expert Insights: The stereochemical outcome is dictated by the mechanism of the nucleophilic attack on the anomeric carbon. The desired β-configuration is typically favored by the participation of the neighboring pivaloyl group at the C-2 position. This group can form a temporary cyclic intermediate (an oxocarbenium ion) that blocks the α-face of the sugar ring, directing the incoming aryl nucleophile to attack from the β-face.[5] Disruption of this pathway can lead to a loss of stereoselectivity.
Factors Influencing Stereoselectivity:
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate.
-
Recommendation: A mixture of toluene and a less coordinating solvent is often used. Ethereal solvents like THF are necessary for the organolithium step but can sometimes impact selectivity. Some patented procedures utilize solvents like dibutyl ether (DBE).[3]
-
-
Lewis Acidity (Zinc Salt): The nature of the zinc salt (e.g., ZnBr₂, ZnCl₂) and the presence of coordinating ligands like LiBr can affect the reactivity of the organometallic species and the electrophilicity of the glycosyl donor.
-
Recommendation: The ZnBr₂/LiBr complex is reported to give good results.[3] Ensure the zinc salt is anhydrous, as moisture can interfere with the reaction.
-
-
Temperature: Higher reaction temperatures can sometimes lead to an equilibrium between the anomers or favor non-selective pathways.
-
Recommendation: Maintain the reaction at low temperatures throughout the addition of the glycosyl donor. A slow warm-up to room temperature is typical post-addition.
-
Analytical Protocol: Differentiating Anomers
The α- and β-anomers can be readily distinguished and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The α-anomer is typically less polar and will have a different retention time.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm) | Provides good separation for structurally similar isomers. |
| Mobile Phase | Acetonitrile and Water (or a buffer like potassium phosphate at pH 5) gradient.[6] | A gradient elution is effective for separating the anomers from starting materials and other byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 230 nm or 254 nm.[6][7] | The benzothiophene chromophore allows for sensitive UV detection. |
| Temperature | 25-30 °C | Ensures reproducible retention times. |
| Table 1: Typical HPLC conditions for in-process control and anomer analysis. |
Section 2: The Deprotection Step
The final step before obtaining the core Ipragliflozin structure is the removal of the pivaloyl protecting groups from the sugar moiety.
Question 3: Our deprotection reaction with sodium methoxide in methanol is incomplete, and we observe multiple partially deprotected intermediates. How can we drive the reaction to completion?
Answer: Incomplete deprotection is usually a result of insufficient reagent stoichiometry, suboptimal temperature, or inadequate reaction time. The pivaloyl groups are sterically hindered esters, requiring forcing conditions for complete hydrolysis.
Causality and Expert Insights: The reaction is a base-catalyzed transesterification where the pivaloyl esters are converted to methyl pivalate, liberating the free hydroxyl groups on the glucoside. Being a reversible process, a sufficient excess of the nucleophile (methoxide) and removal of the ester byproduct (or driving the reaction with heat) is necessary.
Troubleshooting Protocol for Complete Deprotection:
-
Reagent Stoichiometry:
-
Cause: One equivalent of methoxide is consumed for each pivaloyl group. Catalytic amounts are insufficient.
-
Recommendation: Use a significant excess of sodium methoxide. A common protocol uses 2.0 equivalents of NaOMe relative to the protected intermediate.[3] Some protocols may use up to 4.0-5.0 equivalents to ensure the reaction goes to completion.
-
-
Temperature and Reaction Time:
-
Quality of Sodium Methoxide:
-
Cause: Sodium methoxide is hygroscopic and can degrade upon exposure to air and moisture, reducing its effective concentration.
-
Recommendation: Use freshly opened or properly stored sodium methoxide. Alternatively, prepare a fresh solution by carefully adding sodium metal to anhydrous methanol.
-
Experimental Protocol: Standard Deprotection
-
Dissolve the pivaloyl-protected Ipragliflozin intermediate (1.0 equiv) in anhydrous methanol.
-
Add solid sodium methoxide (2.0-4.0 equiv) in portions.
-
Heat the mixture to reflux (approx. 65 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Cool the reaction to room temperature and neutralize with a mild acid (e.g., 1 M HCl) to pH ~7.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) after adding water.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Ipragliflozin. The crude product can then be purified by crystallization.[3]
Section 3: Impurity Profiling and Scale-Up
Question 4: What are the most common process-related impurities we should be monitoring for, and what are their origins?
Answer: Controlling impurities is critical for regulatory approval and the safety of the final active pharmaceutical ingredient (API). Besides the α-anomer, several other impurities can arise from the starting materials or side reactions.
Causality and Expert Insights: Impurities can be introduced with the starting materials ("carry-over impurities") or generated during the reaction ("process-related impurities"). Understanding their formation pathway is key to controlling them.
Caption: Formation pathways for key process-related impurities.
| Impurity Name | Potential Origin | Control Strategy |
| α-C-Arylglucoside (α-anomer) | Lack of stereoselectivity during the C-C coupling reaction.[3] | Optimize coupling reaction conditions (solvent, temperature, reagents) as described in Q2. Purify via crystallization. |
| Debrominated/Deiodinated Aglycone | Formed as a byproduct during the lithium-halogen exchange if protons are present.[3] | Ensure strict anhydrous conditions. Use high-purity aryl halide starting material. |
| Partially Deprotected Intermediates | Incomplete deprotection reaction. | Increase equivalents of NaOMe, reaction temperature, and/or time as described in Q3. |
| 2-(2-Fluorobenzyl)benzo[b]thiophene | An unreacted starting material or a degradation product.[8][9] | Ensure complete reaction and effective purification. |
| Table 2: Common impurities in Ipragliflozin synthesis and their control strategies. |
Question 5: We are planning to scale up the synthesis from 10g to 1kg. What are the most critical parameters to consider for a safe and reproducible process?
Answer: Scaling up a chemical synthesis is not a linear process. Heat transfer, mass transfer, and safety considerations become paramount. For the Ipragliflozin synthesis, the most critical step to manage during scale-up is the highly exothermic and temperature-sensitive organometallic reaction.
Key Scale-Up Considerations:
-
Exotherm Management in Organometallic Step:
-
Challenge: The lithium-halogen exchange with n-BuLi and the subsequent quench are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation difficult. A runaway reaction is a significant safety hazard.
-
Strategy:
-
Reactor Choice: Use a jacketed reactor with efficient overhead stirring and a powerful cooling system.
-
Reverse Addition: Instead of adding n-BuLi to the aryl halide, consider adding the aryl halide solution slowly to the n-BuLi solution at -78 °C. This keeps the highly reactive n-BuLi as the limiting reagent in the reactor.
-
Monitoring: Use temperature probes to monitor the internal and jacket temperatures continuously. Set safety limits to control the addition rate automatically.
-
-
-
Crystallization and Purification:
-
Challenge: Lab-scale crystallization in an Erlenmeyer flask does not translate to a large-scale reactor. Achieving a consistent crystal form, size, and purity is crucial.
-
Strategy:
-
Controlled Cooling: Develop a precise cooling profile for the crystallization step. Crash cooling will lead to small, impure crystals.
-
Seeding: Use seed crystals of the desired polymorph to ensure consistency.[3]
-
Solvent Selection: The methanol crystallization for the protected intermediate and the ethanol/water system for the final product co-crystal must be optimized for yield and purity on a larger scale.[3]
-
-
-
Process Safety:
-
Challenge: n-Butyllithium is highly pyrophoric. Handling large quantities requires specialized equipment and procedures.
-
Strategy:
-
Inert Atmosphere: Ensure the reactor is fully inerted with nitrogen or argon.
-
Transfer Lines: Use sealed transfer lines and pumps designed for air-sensitive reagents.
-
Quenching: Design a robust and controlled quenching procedure. Adding the reaction mixture to the quenching solution is often safer than the reverse.
-
-
Transitioning from bench to industrial scale requires a focus on process safety and engineering controls to reproduce the chemical outcomes achieved in the lab.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - A concise and practical stereoselective synthesis of ipragliflozin L-proline [beilstein-journals.org]
- 3. A concise and practical stereoselective synthesis of ipragliflozin L-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 7. innoriginal.com [innoriginal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS 1034305-17-3), a key intermediate in pharmaceutical development.[1][2][3] We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot common issues, optimize reaction yields, and ensure the integrity of your results.
Overview of Synthetic Strategy
The most prevalent and reliable synthesis of this compound involves a two-step process. This strategy focuses on the controlled formation of a C-C bond followed by a deoxygenation step, which is generally high-yielding and scalable.
-
Step 1: Nucleophilic Addition to Form the Alcohol Intermediate. This step typically involves the reaction of a benzo[b]thiophene-2-yl organometallic species with 5-bromo-2-fluorobenzaldehyde. The most common approach is a Grignard reaction, where 2-bromobenzo[b]thiophene is converted to its magnesium bromide derivative, which then attacks the aldehyde.[4][5]
-
Step 2: Reductive Deoxygenation. The resulting alcohol, benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, is then reduced to the target methylene bridge. A common and effective method for this transformation is an ionic hydrogenation using a silane reducing agent, such as triethylsilane (Et3SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF3•OEt2).[6]
This guide will focus on troubleshooting and optimizing this primary synthetic pathway.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis. Each answer provides a causative explanation and a clear path to resolution.
Issue 1: The Grignard reaction (Step 1) fails to initiate or proceeds with very low conversion.
Q: I've combined my 2-bromobenzo[b]thiophene and magnesium turnings in THF, but the reaction won't start (no exotherm, magnesium remains shiny). What's going wrong?
A: Failure to initiate a Grignard reaction is almost always due to the presence of moisture or the passivation of the magnesium surface.[7] The Grignard reagent is a potent nucleophile and a very strong base, reacting readily with even trace amounts of water.
-
Causality:
-
Water Contamination: Water will protonate and destroy the Grignard reagent as it forms, preventing the reaction from sustaining itself. Common sources are wet glassware or solvent.
-
Magnesium Oxide Layer: Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[7]
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120 °C for several hours and cooled in a desiccator or flame-dried under vacuum). Use a freshly opened bottle of anhydrous THF or THF distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium: The MgO layer must be disrupted.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under an inert atmosphere) to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, and the disappearance of the brown color is a good indicator that the reaction has initiated.[7] A few drops of 1,2-dibromoethane can also be used as an initiator.
-
-
Initiate with Heat: Gentle warming with a heat gun can often provide the activation energy needed to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain control.
-
Issue 2: Low yield of the final product (Step 2) despite successful formation of the alcohol intermediate.
Q: My reduction of the alcohol intermediate with triethylsilane and BF₃•OEt₂ is sluggish and gives a low yield. How can I improve this step?
A: Low yields in this reductive deoxygenation step often point to issues with reagent quality, stoichiometry, or reaction conditions that favor side reactions. The mechanism involves the formation of a stabilized benzylic carbocation upon protonation/coordination of the alcohol to the Lewis acid, which is then quenched by the hydride from triethylsilane.
-
Causality:
-
Lewis Acid Degradation: Boron trifluoride etherate is highly sensitive to atmospheric moisture. Exposure to air will hydrolyze it, reducing its activity.
-
Insufficient Reducing Agent: The reaction consumes both the silane and the Lewis acid. If stoichiometry is not correct, the reaction will be incomplete.
-
Low Temperature: While the reaction is often run at low temperatures (e.g., -20 °C to 0 °C) to minimize side reactions, excessively low temperatures can slow the rate of reaction to an impractical level.[6]
-
-
Optimization Strategies:
-
Verify Reagent Quality: Use a fresh, unopened bottle of BF₃•OEt₂ or one that has been properly stored under an inert atmosphere. Triethylsilane should also be of high purity.
-
Optimize Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of both triethylsilane and BF₃•OEt₂ are used relative to the alcohol intermediate. A slight excess can help drive the reaction to completion.
-
Temperature Control: Start the addition of reagents at a low temperature (-20 °C) to control the initial exotherm. After addition, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[6] Monitor the reaction by TLC or LC-MS to track the disappearance of the starting alcohol.
-
Issue 3: Significant formation of impurities.
Q: I'm seeing multiple spots on my TLC plate after the Grignard reaction, and purification is difficult. What are these impurities?
A: The primary impurity from a Grignard reaction is often the homocoupled dimer of the starting material (in this case, bi(benzo[b]thiophene)) and unreacted starting materials.
-
Causality:
-
Unreacted Aldehyde/Bromide: Incomplete reaction will leave starting materials that need to be separated.
-
Benzothiophene (Protonated Grignard): If there is a proton source (water), the Grignard reagent will be quenched to form benzo[b]thiophene.
-
Wurtz-Type Homocoupling: A side reaction where the Grignard reagent couples with unreacted 2-bromobenzo[b]thiophene.
-
-
Minimization and Purification:
-
Slow Addition: Add the 2-bromobenzo[b]thiophene to the magnesium slowly to maintain a low concentration of the halide, minimizing homocoupling. Similarly, add the resulting Grignard solution slowly to the aldehyde.
-
Purification: The alcohol intermediate is significantly more polar than the starting materials or homocoupled byproducts. A well-executed silica gel column chromatography should provide good separation.[6] A typical eluent system would be a gradient of ethyl acetate in hexane.
-
| Compound Type | Typical Rf Value (Hexane/EtOAc) | Polarity |
| Homocoupled Dimer | High | Low |
| 2-Bromobenzo[b]thiophene | High | Low |
| 5-Bromo-2-fluorobenzaldehyde | Medium | Medium |
| Alcohol Intermediate | Low | High |
| Final Product | High | Low |
Frequently Asked Questions (FAQs)
Q1: Can I use a different method, like a Suzuki coupling, to synthesize this molecule?
A1: Yes, a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling is a viable alternative, though it presents its own set of challenges.[8][9] This would likely involve coupling 2-(benzo[b]thienyl)boronic acid with 5-bromo-2-fluorobenzyl bromide. However, optimizing palladium-catalyzed reactions requires careful screening of catalysts, ligands, bases, and solvents to achieve high yields and avoid side reactions like protodeboronation or catalyst poisoning.[10][11][12] For this specific target, the Grignard/reduction pathway is generally more straightforward and cost-effective.
Q2: How do I prepare the starting material, 2-bromobenzo[b]thiophene?
A2: 2-Bromobenzo[b]thiophene can be synthesized from commercially available benzo[b]thiophene. A common lab-scale method involves the deprotonation of benzo[b]thiophene at the 2-position using a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C), followed by quenching the resulting anion with an electrophilic bromine source like N-bromosuccinimide (NBS).[13][14] Yields for this reaction can be variable and require careful control of temperature and stoichiometry.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere (Argon or Nitrogen) using syringe techniques.
-
Boron Trifluoride Etherate: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use a fresh bottle or test for peroxides before use.
Q4: How should I monitor the progress of these reactions?
A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a UV lamp (254 nm) for visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine purity and conversion. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the intermediate and final product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 5. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]
- 6. echemi.com [echemi.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-BROMOBENZO[B]THIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 14. 2-BROMOBENZO[B]THIOPHENE | 5394-13-8 [chemicalbook.com]
Technisches Support-Zentrum: Stabilitätsprobleme von 2-(5-Brom-2-fluorbenzyl)benzo[b]thiophen
Answering in German as the user is interacting in German.
Erstellt von: Dr. rer. nat. A. Weber, Senior Application Scientist
Einführung: Willkommen im technischen Support-Zentrum für 2-(5-Brom-2-fluorbenzyl)benzo[b]thiophen (CAS: 1034305-17-3). Dieses Molekül ist ein wichtiges Zwischenprodukt in der pharmazeutischen Entwicklung und Synthese.[1][2][3] Die Stabilität und Reinheit dieses Reagenzes sind entscheidend für den Erfolg nachfolgender Syntheseschritte und die Reproduzierbarkeit von Versuchsergebnissen. Dieser Leitfaden wurde entwickelt, um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Identifizierung und Lösung von Stabilitätsproblemen zu unterstützen, die bei der Handhabung und Verwendung dieser Verbindung auftreten können. Wir werden häufig gestellte Fragen (FAQs) und detaillierte Anleitungen zur Fehlerbehebung behandeln, die auf fundierten chemischen Prinzipien und praktischen Laborerfahrungen basieren.
Abschnitt 1: Häufig gestellte Fragen (FAQs) zur Stabilität und Handhabung
Dieser Abschnitt befasst sich mit grundlegenden Fragen zur sicheren Lagerung und Handhabung von 2-(5-Brom-2-fluorbenzyl)benzo[b]thiophen.
F1: Was sind die optimalen Lagerungsbedingungen für 2-(5-Brom-2-fluorbenzyl)benzo[b]thiophen? A1: Basierend auf den Sicherheitsdatenblättern und den Empfehlungen von Lieferanten sind die optimalen Lagerungsbedingungen entscheidend, um die Zersetzung zu minimieren. Die Verbindung sollte in einem dicht verschlossenen Behälter an einem kühlen, trockenen und gut belüfteten Ort gelagert werden.[4] Spezifische Empfehlungen beinhalten oft eine Lagerung bei 4 °C und den Schutz vor Licht.[5]
Zusammenfassung der Lagerungsempfehlungen:
| Parameter | Empfehlung | Begründung |
| Temperatur | Kühl (z. B. 4 °C im Kühlschrank) | Verlangsamt die Kinetik potenzieller Zersetzungsreaktionen. |
| Atmosphäre | Trocken, idealerweise unter Inertgas (Argon, Stickstoff) | Minimiert die Hydrolyse und die Oxidation, insbesondere die Oxidation des Schwefelatoms.[6][7][8] |
| Licht | In einem lichtundurchlässigen (z. B. bernsteinfarbenen) Behälter | Das Benzothiophen-Grundgerüst ist ein aromatisches System, das UV-Licht absorbieren und photochemische Zersetzung erfahren kann.[9] |
| Behälter | Dicht verschlossen | Verhindert den Kontakt mit Luftfeuchtigkeit und Sauerstoff.[4] |
F2: Gegenüber welchen Chemikalien ist die Verbindung instabil? A2: Obwohl spezifische Reaktivitätsdaten für diese exakte Verbindung begrenzt sind, kann man basierend auf der chemischen Struktur von Benzothiophenen und halogenierten Aromaten auf wahrscheinliche Inkompatibilitäten schließen. Starke Oxidationsmittel, starke Säuren und starke Basen sollten vermieden werden. Das Schwefelatom im Benzothiophen-Ring ist anfällig für Oxidation zu Sulfoxid und Sulfon.[6][8]
F3: Wie stabil ist die Verbindung in gängigen organischen Lösungsmitteln? A3: Die Langzeitstabilität in Lösung ist nicht gut dokumentiert und kann vom Lösungsmittel abhängen. In aprotischen, trockenen Lösungsmitteln (z. B. Toluol, THF, Dichlormethan) ist eine höhere Stabilität zu erwarten als in protischen Lösungsmitteln (z. B. Methanol, Ethanol), insbesondere wenn Verunreinigungen wie Wasser oder gelöster Sauerstoff vorhanden sind. Es wird empfohlen, Lösungen frisch anzusetzen und bei Nichtgebrauch unter Inertgas und bei niedriger Temperatur zu lagern. Für kritische Anwendungen sollte eine Lösungsstabilitätsstudie durchgeführt werden (siehe Protokoll im Abschnitt Fehlerbehebung).
Abschnitt 2: Anleitung zur Fehlerbehebung bei experimentellen Problemen
Dieser Abschnitt bietet detaillierte, problemorientierte Anleitungen für spezifische Probleme, die während der experimentellen Arbeit auftreten können.
Problem 1: Die feste Substanz zeigt Anzeichen von Zersetzung (Farbveränderung, Verunreinigungen).
F: Meine feste Probe von 2-(5-Brom-2-fluorbenzyl)benzo[b]thiophen hat sich im Laufe der Zeit von weiß zu gelblich verfärbt und die HPLC-Analyse zeigt neue Peaks. Was ist die Ursache und wie kann ich das Problem beheben?
A: Eine Farbveränderung ist ein klassischer Indikator für die Zersetzung. Die wahrscheinlichsten Ursachen sind Oxidation durch Luftsauerstoff oder Photodegradation durch Lichteinwirkung. Das Schwefelatom im Heterozyklus ist ein primäres Ziel für die Oxidation.[6][7]
Um die Ursache der Zersetzung systematisch zu identifizieren, folgen Sie diesem Arbeitsablauf:
Abbildung 1: Arbeitsablauf zur Diagnose der Zersetzung von festen Proben.
-
Vorbereitung: Arbeiten Sie in einer Glovebox oder unter einem stetigen Strom von Inertgas (Argon oder Stickstoff).
-
Material: Verwenden Sie saubere, trockene und mit Inertgas gespülte bernsteinfarbene Glasfläschchen mit Schraubverschlüssen mit PTFE-Dichtung.
-
Aliquots: Teilen Sie die neu erhaltene Substanz sofort in kleinere, für den einmaligen Gebrauch bestimmte Aliquote auf. Dies verhindert, dass der gesamte Vorrat wiederholt der Atmosphäre ausgesetzt wird.
-
Versiegelung: Überlagern Sie jedes Fläschchen vor dem Verschließen mit Inertgas. Wickeln Sie den Verschluss zusätzlich mit Parafilm ein, um das Eindringen von Feuchtigkeit und Luft zu minimieren.
-
Lagerung: Lagern Sie die aliquotierten Proben bei 4 °C an einem dunklen Ort.[5]
Problem 2: Inkonsistente Ergebnisse oder Reaktionsversagen bei Verwendung der Verbindung in Lösung.
F: Meine Reaktion, die 2-(5-Brom-2-fluorbenzyl)benzo[b]thiophen als Ausgangsmaterial verwendet, liefert inkonsistente Ausbeuten. Ich vermute, dass sich die Verbindung in meinem Reaktionslösungsmittel zersetzt. Wie kann ich das überprüfen?
A: Dies ist eine berechtigte Sorge. Die Stabilität in Lösung kann durch das Lösungsmittel selbst, gelöste Gase (insbesondere O₂), Verunreinigungen (Wasser, Peroxide) und die Temperatur beeinflusst werden. Eine einfache Stabilitätsstudie kann Klarheit schaffen.
-
Vorbereitung: Bereiten Sie eine Stammlösung von 2-(5-Brom-2-fluorbenzyl)benzo[b]thiophen in dem zu testenden Lösungsmittel (z. B. THF, DMF, CH₂Cl₂) mit einer bekannten Konzentration (z. B. 1 mg/mL) vor. Verwenden Sie für die Herstellung der Lösung entgaste Lösungsmittel.
-
Zeitpunkt Null (T=0): Analysieren Sie die frisch angesetzte Lösung sofort mittels HPLC, um die anfängliche Reinheit zu bestimmen. Dies ist Ihr Referenzwert.
-
Inkubation: Teilen Sie die Stammlösung auf mehrere versiegelte Fläschchen auf. Lagern Sie eine Reihe von Proben unter den Reaktionsbedingungen (z. B. Raumtemperatur, Licht ausgesetzt) und eine weitere Reihe unter idealen Bedingungen (z. B. 4 °C, im Dunkeln, unter Argon).
-
Zeitpunkte: Analysieren Sie Aliquote aus jeder Reihe zu definierten Zeitpunkten (z. B. 1 h, 4 h, 8 h, 24 h).
-
Analyse: Vergleichen Sie die prozentuale Reinheit des Hauptpeaks und das Auftreten neuer Peaks im Zeitverlauf. Eine Abnahme der Reinheit von mehr als 2–3 % deutet auf eine signifikante Instabilität hin.
| Zeit (h) | Reinheit (%) unter Reaktionsbedingungen | Anzahl der Zersetzungsprodukte | Reinheit (%) unter idealen Bedingungen | Anzahl der Zersetzungsprodukte |
| 0 | 0 | 0 | ||
| 1 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Problem 3: Bildung unerwarteter Nebenprodukte während der Reaktion.
F: Bei meiner Reaktion beobachte ich ein Nebenprodukt mit einer um 16 amu (atomic mass units) höheren Masse. Was könnte das sein?
A: Die Beobachtung einer Massenzunahme von +16 amu ist ein starker Hinweis auf eine Oxidation, insbesondere die Bildung eines Sulfoxids. Eine Zunahme von +32 amu würde auf die Bildung eines Sulfons hindeuten. Das Schwefelatom im Benzothiophen-Ring ist nukleophil und kann leicht von Oxidationsmitteln angegriffen werden, einschließlich Luftsauerstoff unter bestimmten Bedingungen (z. B. in Gegenwart von Metallkatalysatoren oder Licht).[6][8]
Abbildung 2: Oxidativer Zersetzungsweg des Benzothiophen-Schwefelatoms.
-
Entgasung von Lösungsmitteln: Verwenden Sie Lösungsmittel, die gründlich entgast wurden (z. B. durch drei "Freeze-Pump-Thaw"-Zyklen oder durch 20–30-minütiges Spülen mit Argon).
-
Inerte Atmosphäre: Führen Sie die Reaktion von Anfang bis Ende unter einer inerten Atmosphäre (Argon oder Stickstoff) durch.
-
Vermeidung von Peroxiden: Testen Sie Lösungsmittel wie THF oder Diethylether vor Gebrauch auf Peroxide und reinigen Sie sie gegebenenfalls.
-
Temperaturkontrolle: Führen Sie die Reaktion bei der niedrigsten möglichen Temperatur durch, um unerwünschte Nebenreaktionen zu minimieren.
Abschnitt 3: Referenzen
-
Echemi. (n.d.). 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene Safety Data Sheets. Abgerufen von --INVALID-LINK--
-
Le-Huu, M., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. Abgerufen von --INVALID-LINK--
-
ECHEMI. (n.d.). 1034305-17-3, this compound Formula. Abgerufen von --INVALID-LINK--
-
Gong, P. (n.d.). 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: Synthesis and Quality Assurance for R&D. Abgerufen von --INVALID-LINK--
-
Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Abgerufen von --INVALID-LINK--
-
ChemScene. (n.d.). 1034305-17-3 | this compound. Abgerufen von --INVALID-LINK--
-
R Discovery. (2024). Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes. Abgerufen von --INVALID-LINK--
-
Le-Huu, M., et al. (2023). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. Abgerufen von --INVALID-LINK--
-
INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Abgerufen von --INVALID-LINK--
-
MedchemExpress. (n.d.). This compound | Drug Intermediate. Abgerufen von --INVALID-LINK--
-
Home Sunshine Pharma. (n.d.). 2- (5-Bromo-2-fluorobenzyl) Benzothiophene/Benzo[B]Thiophene CAS 1034305-17-3 Ipragliflozin Intermediate. Abgerufen von --INVALID-LINK--
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Abgerufen von --INVALID-LINK--
-
Wikipedia. (n.d.). Benzothiophene. Abgerufen von --INVALID-LINK--
-
Kishita, A., et al. (n.d.). Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali. Tohoku University. Abgerufen von --INVALID-LINK--
-
Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. Abgerufen von --INVALID-LINK--
-
Al-Mulla, A. (2012). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate. Abgerufen von --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 9. discovery.researcher.life [discovery.researcher.life]
Challenges in the scale-up of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene synthesis
Welcome to the Technical Support Center for the synthesis of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene. As a key intermediate in pharmaceutical development, particularly for compounds like Ipragliflozin, robust and scalable synthesis is paramount.[1][2][3] This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to support your research and scale-up activities.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis. The most common and scalable route involves two key stages: the formation of the alcohol intermediate, benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, followed by its reduction. Our troubleshooting guide will focus on challenges encountered in this pathway.
Q1: Why is my yield unexpectedly low during the reduction of the alcohol intermediate?
Low yield in the reduction step is a frequent challenge during scale-up. The causes can be multifaceted, ranging from incomplete reaction to product degradation.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Incomplete Reaction | The reduction of the benzylic alcohol with triethylsilane (Et3SiH) is catalyzed by a Lewis acid, typically boron trifluoride etherate (BF3·OEt2). Insufficient catalyst, low temperature, or short reaction time can lead to incomplete conversion. The Lewis acid activates the alcohol by coordinating to the hydroxyl group, making it a good leaving group. | 1. Monitor Reaction Progress: Use TLC or HPLC to track the disappearance of the starting alcohol. 2. Optimize Stoichiometry: Ensure at least 1.1-1.5 equivalents of both Et3SiH and BF3·OEt2 are used. 3. Temperature Control: Maintain the reaction temperature, typically between 0°C to room temperature. A slight, controlled increase in temperature can improve conversion if the reaction stalls. |
| Product Degradation | The benzo[b]thiophene core can be sensitive to strong acids.[4] Excess or highly concentrated Lewis acids, especially under prolonged reaction times or elevated temperatures, can lead to side reactions like dimerization or the formation of colored impurities. | 1. Controlled Addition: Add the Lewis acid (BF3·OEt2) dropwise to the reaction mixture at a low temperature (e.g., 0°C) to manage the exotherm. 2. Minimize Reaction Time: Once the reaction is complete (as determined by monitoring), proceed with the work-up promptly. |
| Hydrolysis of Reagents | Triethylsilane and BF3·OEt2 are moisture-sensitive. The presence of water will consume the reagents, leading to an effective under-stoichiometry and incomplete reaction. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). 2. Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents. |
Q2: I'm observing a persistent, difficult-to-remove impurity in my final product. What is it and how can I get rid of it?
Impurity profiles often change during scale-up. What was a minor impurity in a lab-scale reaction can become a major issue in a pilot plant batch.
Common Impurities & Mitigation Strategies
-
Unreacted Starting Material (Alcohol Intermediate): This is the most common impurity and indicates an incomplete reduction.
-
Solution: Re-evaluate the reaction conditions as described in Q1. If a small amount remains, it can often be removed during crystallization, as its polarity is significantly different from the product.
-
-
Debrominated Impurity (2-(2-fluorobenzyl)benzo[b]thiophene): While less common with Et3SiH, harsher reduction conditions or certain catalytic systems can sometimes lead to hydrodehalogenation.
-
Solution: Confirm the identity of the impurity by LC-MS. Avoid using catalysts known for dehalogenation (like high-load Palladium catalysts in the presence of a hydrogen source). Stick to the established Lewis acid/silane reduction method.
-
-
Process-Related Impurities: These can arise from side reactions in the preceding Grignard step, such as unreacted 5-bromo-2-fluorobenzaldehyde or homocoupling of the Grignard reagent.
-
Solution: Ensure the purity of the alcohol intermediate is high (>98%) before proceeding to the reduction step. A purification of the intermediate by crystallization or a silica gel plug may be necessary.
-
Workflow & Decision Making
To assist in troubleshooting, the following diagram outlines a decision-making workflow for addressing low yield.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q3: What are the most critical process parameters to control during the scale-up of the reduction step?
Controlling the process parameters is vital for safety, consistency, and product quality on a larger scale.
-
Temperature Control: The addition of BF3·OEt2 is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is critical to use a jacketed reactor with adequate cooling capacity to maintain the target temperature (e.g., 0-5°C) during addition. A runaway reaction can cause rapid solvent boiling and pressure buildup.
-
Reagent Addition Rate: Slow, controlled addition of the Lewis acid is mandatory. This prevents localized high concentrations of the acid, which can degrade the product, and helps manage the exotherm.
-
Agitation: Good agitation is crucial to ensure homogenous mixing of reactants and efficient heat transfer to the reactor jacket. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Quench Procedure: The reaction quench (typically with an aqueous base like sodium bicarbonate solution) must also be carefully controlled. The quench is also exothermic and will release gas (CO2). Add the reaction mixture to the quench solution slowly to avoid excessive gas evolution and foaming.
Q4: Column chromatography is not feasible for our multi-kilogram scale. What is the best strategy for purification?
Crystallization is the industry-standard method for purifying intermediates and APIs at scale.[4]
-
Solvent Screening: The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Recommended Solvent Systems: A common approach is to use a binary solvent system.
-
Good Solvent: Dichloromethane (DCM), Toluene, Ethyl Acetate.
-
Anti-Solvent: Heptane, Hexane, Isopropanol.
-
-
Procedure: Dissolve the crude product in a minimum amount of the "good solvent" at an elevated temperature (e.g., 40°C for DCM, higher for Toluene). Slowly add the "anti-solvent" until turbidity is observed. Cool the mixture slowly to allow for crystal formation.
-
Trituration: If the crude product is an oil, trituration with a non-polar solvent like heptane or hexane can sometimes induce solidification and remove non-polar impurities.
Q5: What are the recommended analytical techniques for in-process control (IPC) and final product release?
Robust analytical methods are essential for ensuring batch-to-batch consistency.
-
In-Process Control (IPC):
-
Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Purpose: To monitor the disappearance of the starting material and the formation of the product. The reaction is typically considered complete when the starting material is <1% by area.
-
-
Final Product Release:
-
Purity: HPLC to determine the purity (typically >98% is required).
-
Identity: ¹H NMR and ¹³C NMR to confirm the structure. Mass Spectrometry (MS) to confirm the molecular weight.
-
Residual Solvents: Gas Chromatography (GC) to ensure that solvents used in the process are below the limits specified by regulatory guidelines (e.g., ICH Q3C).
-
Experimental Protocols
The following protocols are provided as a general guideline. Researchers must adapt them based on their specific equipment, scale, and safety procedures.
Protocol 1: Scale-Up Reduction of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
References
Validation & Comparative
A Comparative Guide to the Bioisosteric Replacement of the Bromo Group in 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. The molecule 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene serves as a critical intermediate in the synthesis of various pharmacologically active agents.[1] Its structure, featuring a halogenated phenyl ring linked to a benzothiophene moiety, presents a unique scaffold for medicinal chemistry exploration. The bromine atom, in particular, offers a pivotal point for modification. While the introduction of bromine can enhance therapeutic activity and modulate metabolism, often through the formation of halogen bonds, it can also introduce metabolic liabilities or undesirable toxicological profiles.[2][3][4]
This guide provides a comprehensive comparison of potential bioisosteric replacements for the bromo group in this specific molecular context. Bioisosterism, the strategy of substituting one atom or group with another that possesses similar physicochemical or biological properties, is a powerful tool for fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, enhancing potency, and mitigating off-target effects.[5][6] We will explore the rationale behind these replacements, provide detailed synthetic protocols for creating analogs, and present a comparative analysis of their predicted properties, offering a data-driven framework for researchers in drug development.
The Parent Compound: Rationale for Modification
The starting scaffold, this compound (MW: 321.21 g/mol ), is a significantly lipophilic molecule, with a predicted XLogP3 of 5.7.[7] This high lipophilicity can be advantageous for membrane permeability but may also lead to poor aqueous solubility, increased metabolic clearance, and potential for off-target binding.
The bromine atom's role is multifaceted. It is an electron-withdrawing group that can participate in halogen bonding—a specific non-covalent interaction with biological macromolecules that can enhance binding affinity.[4] However, the C-Br bond can be a site for metabolic cleavage, potentially leading to the formation of reactive metabolites. Therefore, replacing the bromo group with a suitable bioisostere is a logical strategy to:
-
Modulate lipophilicity to improve the overall ADME profile.
-
Enhance metabolic stability by removing a potential site of metabolism.
-
Fine-tune electronic properties to optimize target engagement.
-
Explore new intellectual property space.
Selection and Properties of Bioisosteres
The choice of a bioisostere is dictated by the desired modulation of the parent compound's properties.[8] For the bromo group, we have selected four classical and non-classical replacements that offer a spectrum of steric, electronic, and lipophilic characteristics: Chloro (Cl) , Trifluoromethyl (CF₃) , Cyano (CN) , and Methyl (CH₃) .
| Property | Bromo (Br) | Chloro (Cl) | Trifluoromethyl (CF₃) | Cyano (CN) | Methyl (CH₃) |
| van der Waals Radius (Å) | 1.85 | 1.75 | 2.70 | 1.60 | 2.00 |
| Electronegativity (Pauling) | 2.96 | 3.16 | 3.44 (for F) | 2.55 (for C), 3.04 (for N) | 2.55 |
| Hammett Constant (σₚ) | +0.23 | +0.23 | +0.54 | +0.66 | -0.17 |
| Lipophilicity Parameter (π) | +0.86 | +0.71 | +0.88 | -0.57 | +0.56 |
| Hydrogen Bond Acceptor? | Weak | Weak | Weak (F atoms) | Yes | No |
This table summarizes key physicochemical parameters that guide the selection of bioisosteres. These values influence how the new molecule will interact with its biological target and its overall pharmacokinetic behavior.
Synthetic Strategies and Comparative Analysis
The replacement of the aryl bromide is a well-trodden path in synthetic organic chemistry. Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for introducing a wide array of functional groups with high efficiency and tolerance for other functionalities present in the molecule.
Below we detail the proposed synthetic routes and expected property modulations for each analog.
Chloro Analog: The Conservative Switch
Replacing bromine with chlorine is the most conservative bioisosteric substitution. The chloro group maintains the halogen character, slightly reduces the size, and minimally decreases lipophilicity. This modification can subtly alter binding interactions and metabolic stability without drastically changing the molecule's overall profile.
Predicted Impact:
-
Pharmacodynamics: Likely to retain similar biological activity due to the comparable electronic nature (Hammett constant) and ability to act as a weak halogen bond donor.
-
Pharmacokinetics: A marginal decrease in lipophilicity (π = +0.71 vs. +0.86 for Br) may slightly improve aqueous solubility. The C-Cl bond is stronger than the C-Br bond, potentially leading to enhanced metabolic stability.
Experimental Protocol: Buchwald-Hartwig Amination-Type Halogen Exchange This protocol is a conceptual representation of a modern halogen exchange reaction, chosen for its high functional group tolerance.
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and the ligand BrettPhos (0.05 eq).
-
Reagent Addition: Add potassium chloride (3.0 eq) and anhydrous toluene as the solvent.
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the chloro analog.
Trifluoromethyl Analog: The Metabolic Blocker
The trifluoromethyl (CF₃) group is a popular bioisostere for aromatic halogens.[9] It is a strong electron-withdrawing group and is highly lipophilic. Crucially, the C-CF₃ bond is exceptionally stable to metabolic degradation, making it an excellent choice for blocking oxidative metabolism at that position.
Predicted Impact:
-
Pharmacodynamics: The potent electron-withdrawing nature (σₚ = +0.54) will significantly alter the electronics of the phenyl ring, which could either enhance or disrupt binding to the target protein.
-
Pharmacokinetics: Lipophilicity is expected to be similar to or slightly higher than the bromo analog. The primary advantage is a significant increase in metabolic stability at the site of modification.
Experimental Protocol: Palladium-Catalyzed Trifluoromethylation This protocol utilizes a modern trifluoromethylating reagent, often referred to as the "Langlois reagent" (CF₃SO₂Na), which is safe and effective.
-
Reaction Setup: In a glovebox, combine this compound (1.0 eq), sodium trifluoromethanesulfinate (CF₃SO₂Na, 2.0 eq), Pd(OAc)₂ (0.1 eq), and Xantphos (0.2 eq) in a pressure vessel.
-
Reagent Addition: Add a mixed solvent system of DMF and water (4:1).
-
Reaction: Seal the vessel and heat to 100 °C for 18 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the trifluoromethyl analog.
Cyano Analog: The Polar Mimic
The cyano (CN) group is a non-classical bioisostere of halogens. It is linear, of a similar size, and strongly electron-withdrawing.[9] Unlike the halogens, the nitrile can act as a hydrogen bond acceptor, potentially introducing new, favorable interactions with the biological target. Its introduction significantly reduces lipophilicity.
Predicted Impact:
-
Pharmacodynamics: The ability to accept a hydrogen bond could lead to a different binding mode or increased affinity. The strong electron-withdrawing effect (σₚ = +0.66) will also influence target interactions.
-
Pharmacokinetics: The significant decrease in lipophilicity (π = -0.57) is expected to dramatically improve aqueous solubility. This may, however, also decrease membrane permeability.
Experimental Protocol: Palladium-Catalyzed Cyanation This is a standard protocol for the conversion of aryl bromides to benzonitriles.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Reagent Addition: Add anhydrous DMF as the solvent.
-
Reaction: Degas the mixture with argon for 15 minutes, then heat to 90 °C for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the mixture, pour it into an aqueous solution of sodium bicarbonate, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the cyano analog.
Methyl Analog: The Lipophilic Spacer
Replacing bromine with a methyl group (CH₃) represents a switch from an electron-withdrawing to an electron-donating group. This modification reduces the electronic perturbation while maintaining lipophilicity. The methyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of a protein target.
Predicted Impact:
-
Pharmacodynamics: The electronic shift from withdrawing (Br) to donating (CH₃) will fundamentally change the nature of the aromatic ring and its interactions. This could lead to altered activity or selectivity.
-
Pharmacokinetics: Lipophilicity will be slightly reduced but remains high (π = +0.56). The methyl group can be a site for oxidative metabolism (conversion to CH₂OH), which must be considered.
Experimental Protocol: Suzuki Cross-Coupling The Suzuki coupling is a highly reliable method for forming C-C bonds.
-
Reaction Setup: Combine this compound (1.0 eq), methylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a flask.
-
Catalyst and Solvent: Add Pd(PPh₃)₄ (0.05 eq) and a solvent mixture of toluene and water (4:1).
-
Reaction: De-gas the mixture with argon, then heat to 100 °C for 8 hours with vigorous stirring.
-
Work-up: After cooling, separate the layers. Extract the aqueous layer with ethyl acetate. Combine all organic phases and wash with brine.
-
Purification: Dry the solution over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude material using silica gel chromatography to yield the methyl analog.
Visualization of Workflows
Visual diagrams help to conceptualize the overall strategy and specific chemical transformations.
Caption: General workflow for bioisosteric replacement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. snscourseware.org [snscourseware.org]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Safety Operating Guide
Navigating the Disposal of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, in-depth procedural guidance for the proper disposal of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene, a halogenated aromatic compound. The procedures outlined here are grounded in established safety protocols for halogenated organic waste and are designed to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Chemical Profile
This compound is a complex organic molecule containing bromine, fluorine, and sulfur. While specific toxicological and environmental fate data for this compound are not extensively available in public literature[1], its structural motifs provide a strong basis for a rigorous hazard assessment. As a brominated and fluorinated aromatic compound, it falls under the category of halogenated organic waste, which requires specific handling and disposal procedures due to the potential for environmental persistence and the formation of hazardous byproducts upon improper treatment[2][3].
Key Structural Features and Inferred Hazards:
-
Brominated Aromatic System: The presence of a bromine atom on the benzyl ring suggests that thermal decomposition can lead to the formation of hazardous substances such as hydrogen bromide (HBr), brominated phenols, and potentially polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) under certain incineration conditions[3][4].
-
Fluorinated Aromatic System: The carbon-fluorine bond is exceptionally strong, contributing to the chemical stability and potential environmental persistence of fluorinated organic compounds, often referred to as "forever chemicals"[5][6].
-
Benzothiophene Moiety: This sulfur-containing heterocyclic component may produce sulfur oxides (SOx) upon combustion.
Although a comprehensive hazardous waste profile for this specific chemical is not publicly documented, it must be treated as a hazardous waste in accordance with EPA and OSHA regulations for halogenated organic compounds[7][8].
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensuring the use of appropriate personal protective equipment is paramount. The Safety Data Sheet (SDS) for this compound, though limited in detail, specifies the following PPE[1]:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes of the compound or its solutions, and from any dust or aerosols that may be generated. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical, which could lead to irritation or absorption. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. | To be used in situations with a risk of inhaling dust or vapors, especially in case of a spill or when handling outside a fume hood. |
All handling and preparation for disposal of this compound and its waste streams should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation: A Critical Step
The cornerstone of proper chemical waste management is meticulous segregation. Co-mingling of different waste types can lead to dangerous reactions and complicates the disposal process.
dot
Caption: Waste Segregation Workflow
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: All waste containing this compound must be collected in containers specifically designated for halogenated organic waste . Do not mix with non-halogenated organic solvents or other waste streams.
-
Solid, Liquid, and Aqueous Waste:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, silica gel, and filter paper should be placed in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: Unused quantities of the compound, solutions, and reaction mixtures should be collected in a dedicated, properly labeled container for halogenated organic liquid waste.
-
Aqueous Waste: Aqueous layers from extractions or washes that may be contaminated with the compound should be collected separately in a container for halogenated aqueous waste. Do not dispose of this down the drain.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
Disposal Procedures
The recommended disposal method for this compound is through a licensed hazardous waste disposal company. The primary treatment technology for such compounds is high-temperature incineration[9].
dot
Caption: Step-by-Step Disposal Protocol
Step-by-Step Protocol:
-
Segregation: Following the principles in Section 3, collect all waste streams containing this compound into their respective, compatible, and clearly labeled halogenated waste containers.
-
Container Management: Keep waste containers securely closed except when adding waste. Ensure containers are in good condition and not leaking.
-
Storage: Store waste containers in a designated satellite accumulation area. This area should be well-ventilated and have secondary containment to capture any potential leaks.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical waste through regular trash or down the sewer system.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled container for halogenated solid waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
If the substance is flammable, extinguish all ignition sources if it is safe to do so.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any available information from the SDS.
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a logistical task but a fundamental aspect of responsible scientific practice. While specific degradation data for this compound is scarce, by applying established principles for the disposal of halogenated organic compounds, researchers can ensure a safe working environment and minimize environmental impact. Adherence to institutional protocols and regulatory guidelines from bodies such as the EPA and OSHA is mandatory. Always consult your institution's EHS department for specific guidance and procedures.
References
- 1. echemi.com [echemi.com]
- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. norden.org [norden.org]
- 5. mdpi.com [mdpi.com]
- 6. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wku.edu [wku.edu]
- 8. epa.gov [epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
